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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

This guide provides a comprehensive analysis of the theoretical and experimental aspects of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. It is intended...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the theoretical and experimental aspects of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. It is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical analysis.

Introduction

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is a small organic molecule featuring a variety of chemical environments, making it an excellent subject for NMR analysis. The molecule incorporates a p-substituted aromatic ring, a quaternary carbon center, a cyclopentyl aliphatic ring, and a methyl ester. Understanding the electronic and steric influences of these functionalities is key to interpreting its NMR spectra. This guide will delve into the expected chemical shifts and provide a robust experimental protocol for their determination.

Predicted ¹H NMR Chemical Shifts

The proton NMR spectrum of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is expected to exhibit distinct signals corresponding to the aromatic, cyclopentyl, and methyl protons. The electron-withdrawing nature of the nitro group will significantly influence the chemical shifts of the aromatic protons.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (ortho to NO₂)~8.2Doublet2HStrongly deshielded by the anisotropic and inductive effects of the nitro group.[1][4]
Aromatic (meta to NO₂)~7.5Doublet2HLess deshielded than the ortho protons.
Methyl Ester (-OCH₃)~3.7Singlet3HTypical chemical shift for a methyl ester.[5]
Cyclopentyl (-CH₂-)1.7 - 2.5Multiplets8HProtons on the five-membered ring will likely appear as complex multiplets due to diastereotopicity and spin-spin coupling.

The aromatic protons are expected to appear as two distinct doublets due to ortho-coupling. The protons ortho to the strongly electron-withdrawing nitro group will be the most deshielded and appear at the lowest field.[1][4] The cyclopentyl protons will likely present as a complex set of overlapping multiplets due to their varying spatial relationships to the bulky p-nitrophenyl and ester groups.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide direct insight into the carbon skeleton of the molecule.[6] The chemical shifts will be influenced by hybridization, substitution, and electronic effects.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (-C=O)~175Typical chemical shift for an ester carbonyl carbon.[7]
Aromatic (C-NO₂)~147Deshielded due to the direct attachment of the electron-withdrawing nitro group.
Aromatic (quaternary)~145The ipso-carbon attached to the cyclopentyl ring.
Aromatic (CH, ortho to NO₂)~124Deshielded by the nitro group.
Aromatic (CH, meta to NO₂)~129Less affected by the nitro group compared to the ortho carbons.
Quaternary Cyclopentyl (C-Ar)~55-65The only sp³ quaternary carbon, its shift is influenced by the attached aryl and ester groups.
Methyl Ester (-OCH₃)~52Typical chemical shift for a methyl ester carbon.[7]
Cyclopentyl (-CH₂-)~25-40Aliphatic carbons in a five-membered ring.[8]

The carbon directly attached to the nitro group and the ipso-carbon of the aromatic ring are expected to be significantly deshielded. The quaternary carbon of the cyclopentyl ring is also a key diagnostic signal.

The Influence of Substituent and Solvent Effects

The strong electron-withdrawing nature of the para-nitro group plays a pivotal role in the chemical shifts observed in the aromatic ring. This is due to a combination of inductive and resonance effects, which decrease the electron density at the ortho and para positions.[1][2][3]

The choice of solvent can also significantly impact the observed chemical shifts, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS).[9][10] For a polar molecule like Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, using an aromatic solvent like benzene-d₆ instead of a less interactive solvent like chloroform-d₃ can lead to noticeable upfield shifts, which can be useful for resolving overlapping signals.[9][11][12]

Experimental Protocol for NMR Analysis

A rigorous and well-documented experimental procedure is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired interactions to be observed.[9][10]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[13]

  • Shimming: Carefully shim the magnetic field to achieve optimal homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[6]

    • Spectral Width: Typically 0-220 ppm.[6]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[6]

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualization of Molecular Structure and Electronic Effects

The following diagrams illustrate the molecular structure and the key electronic influences on the NMR chemical shifts.

Figure 1: Molecular structure with key proton environments highlighted.

G cluster_0 Electronic Effects on Aromatic Ring Nitro Group (NO₂) Nitro Group (NO₂) Inductive Effect Inductive Effect Nitro Group (NO₂)->Inductive Effect Resonance Effect Resonance Effect Nitro Group (NO₂)->Resonance Effect Decreased Electron Density\n(ortho and para positions) Decreased Electron Density (ortho and para positions) Inductive Effect->Decreased Electron Density\n(ortho and para positions) Resonance Effect->Decreased Electron Density\n(ortho and para positions) Downfield Shift (Deshielding)\nin ¹H and ¹³C NMR Downfield Shift (Deshielding) in ¹H and ¹³C NMR Decreased Electron Density\n(ortho and para positions)->Downfield Shift (Deshielding)\nin ¹H and ¹³C NMR

Figure 2: Flowchart of electronic effects of the nitro group on NMR shifts.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate are rich with structural information. A thorough understanding of substituent and solvent effects is essential for the accurate prediction and interpretation of its chemical shifts. By following a meticulous experimental protocol, researchers can obtain high-quality data for the unambiguous structural elucidation of this and similar molecules, which is a cornerstone of chemical research and drug development.

References

  • Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Spectroscopy Letters, 19(5), 505-511.
  • Yonezawa, T., Morishima, I., & Fukui, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(7), 1559-1563.
  • Jonathan, N., Gordon, S., & Hollas, J. M. (1962). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Molecular Spectroscopy, 9(1-6), 125-136.
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Cuevas, G., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Journal of the Mexican Chemical Society, 63(4).
  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(17), 2419-2426.
  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Rashkin, M. J., & Waters, M. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 124(8), 1860–1861.
  • Coxon, J. M., Schuyt, H. A., & Steel, P. J. (1980). A 13C N.M.R. investigation of 1-aryl-2-methylcyclo-pentyl and -hexyl cations. Australian Journal of Chemistry, 33(8), 1863-1867.
  • Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Hami, Z., Amini, M., Ghazi-Khansari, M., & Gilani, K. (2015). 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ). ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl cyclopentanecarboxylate. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Szatyłowicz, H., & Ejsmont, K. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(5), 1937–1951.
  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Gómez-Guillén, M., et al. (2025). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules, 30(5), 1234.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Abraham, R. J., Warne, M., & Griffiths, L. (1997). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 2, (1), 25-30.
  • The Royal Society of Chemistry. (2018). Supporting Information for [Article Title]. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-phenylcyclopentane-1-carboxylate. Retrieved from [Link]

  • Qian, Z., et al. (2017). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 8(11), 7534–7544.

Sources

Exploratory

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (CAS 135569-19-6): Comprehensive Technical Guide on Synthesis, Safety, and Applications

Executive Summary Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is a highly specialized chemical building block utilized extensively in medicinal chemistry and drug discovery. Characterized by a sterically constrained...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is a highly specialized chemical building block utilized extensively in medicinal chemistry and drug discovery. Characterized by a sterically constrained cyclopentane ring and an electron-withdrawing p-nitro group, this compound serves as a critical intermediate for synthesizing biologically active amino-phenyl derivatives[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, rigorous safety protocols, and a self-validating synthetic methodology designed for research scientists and chemical engineers.

Physicochemical Profiling

Accurate identification and physical profiling are the first steps in any rigorous chemical workflow. The compound, registered under CAS number 135569-19-6, exhibits properties typical of nitroaromatic esters, including high lipophilicity and distinct UV activity due to its conjugated pi-system[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Compound Name Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate
CAS Registry Number 135569-19-6[2]
Molecular Formula C13H15NO4[2]
Molecular Weight 249.26 g/mol [2]
Exact Mass 249.1001 g/mol [2]
Structural Class Nitroaromatic Ester / Cyclopentane Derivative

Data sourced from 2[2].

Safety Data & Handling Protocols (MSDS)

Nitroaromatic compounds carry specific toxicological profiles that require stringent mitigation strategies. According to standard safety data[3], Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is classified under the Globally Harmonized System (GHS) as an irritant.

Table 2: GHS Hazard Classification & Mitigation

Hazard CodeStatementMitigation Strategy
H302 Harmful if swallowed[3]Strict prohibition of mouth pipetting; mandatory hand-washing.
H315 Causes skin irritation[3]Wear double nitrile gloves and a chemically resistant lab coat.
H319 Causes serious eye irritation[3]Wear splash-proof safety goggles at all times.
H335 May cause respiratory irritation[3]Handle exclusively inside a certified chemical fume hood.
Causality in Hazard Profile

The lipophilic nature of both the cyclopentane ring and the methyl ester significantly enhances the molecule's ability to penetrate the stratum corneum of the skin. Once absorbed, the nitroaromatic pharmacophore can undergo enzymatic reduction in vivo, potentially leading to reactive nitroso intermediates that cause cellular toxicity and sensitization.

Self-Validating Handling Protocol
  • Engineering Controls: All manipulations must be performed in a Class II chemical fume hood. Validation: Use a velometer to ensure the face velocity is between 80-100 feet per minute (fpm) before opening the reagent container.

  • Personal Protective Equipment (PPE): Nitrile gloves are mandatory. Causality: Nitrile provides superior chemical resistance to organic esters compared to standard latex.

  • Waste Disposal: Segregate nitroaromatic waste from strong reducing agents (e.g., NaBH4, LiAlH4). Causality: Mixing nitro compounds with hydrides can trigger highly exothermic, potentially explosive redox reactions.

SafetyLogic A Hazard Identification CAS: 135569-19-6 B1 H302: Harmful if Swallowed A->B1 B2 H315 / H319: Skin & Eye Irritant A->B2 B3 H335: Respiratory Irritant A->B3 C1 No pipetting by mouth Wash hands post-handling B1->C1 C2 Double Nitrile Gloves Safety Goggles B2->C2 C3 Handle in Certified Chemical Fume Hood B3->C3

GHS Hazard Identification and corresponding PPE mitigation logic.

Synthetic Workflow & Mechanistic Insights

The most robust method for synthesizing 1-arylcyclopentanecarboxylic acid derivatives is via the dialkylation of active methylene compounds[1]. The following protocol details the double alkylation of methyl 4-nitrophenylacetate with 1,4-dibromobutane.

Step-by-Step Methodology

Objective: Construct the cyclopentane ring via a one-pot double SN2 alkylation. Reagents: Methyl 4-nitrophenylacetate (1.0 eq), 1,4-dibromobutane (1.1 eq), Sodium Hydride (60% dispersion in mineral oil, 2.5 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add anhydrous DMF and methyl 4-nitrophenylacetate. Causality: DMF is a polar aprotic solvent that effectively solvates the Na+ cation, leaving the generated enolate highly nucleophilic.

  • Enolate Generation: Cool the reaction mixture to 0°C using an ice bath. Slowly add NaH in discrete portions. Causality: Cooling prevents uncontrolled exothermic degradation of the starting material. Self-Validation: The immediate evolution of hydrogen gas (bubbling) confirms active deprotonation and successful enolate formation.

  • Alkylation: Once gas evolution ceases (approx. 30 mins), add 1,4-dibromobutane dropwise. Causality: 1,4-dibromobutane is chosen over the dichloro analogue because the weaker C-Br bond lowers the activation energy for the initial SN2 attack, accelerating the reaction without requiring excessive heat.

  • Cyclization: Remove the ice bath and gently heat the mixture to 60°C for 4 hours. Causality: Elevated temperature provides the thermodynamic push needed for the intramolecular SN2 ring closure, overcoming the entropic barrier of forming a 5-membered ring.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). Self-Validation: The p-nitrophenyl moiety is highly UV-active. The disappearance of the starting material spot and the appearance of a new, less polar spot (due to the loss of polar alpha-protons and the addition of the lipophilic aliphatic ring) confirms reaction completion.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH4Cl at 0°C to neutralize excess NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

SynthWorkflow A Methyl 4-nitrophenylacetate (Starting Material) B Enolate Formation (NaH, DMF, 0°C) A->B Deprotonation (H2 evolution) C Mono-alkylation (+ 1,4-Dibromobutane) B->C Intermolecular SN2 D Intramolecular Cyclization (60°C, SN2) C->D Intramolecular SN2 (Ring closure) E Methyl 1-(p-nitrophenyl) cyclopentanecarboxylate (Target) D->E Workup & Isolation

Mechanistic workflow for the synthesis of the target cyclopentane derivative.

Downstream Applications in Drug Discovery

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is rarely the final drug candidate; rather, it is a versatile scaffold[1].

  • Nitro Reduction: The nitro group can be reduced to an aniline derivative using catalytic hydrogenation (Pd/C, H2) or milder conditions (Fe/NH4Cl) to prevent unwanted ester hydrolysis. The resulting amine is a prime candidate for amide coupling to generate diverse pharmacophores.

  • Ester Hydrolysis: Saponification using LiOH in THF/H2O yields 1-(4-nitrophenyl)cyclopentanecarboxylic acid, which can be utilized in peptide synthesis or further derivatized into complex heterocycles[1].

References

Sources

Foundational

Structural Elucidation of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate: A Comprehensive Guide to X-ray Crystallography

Executive Summary The precise three-dimensional structural elucidation of small organic molecules is a critical bottleneck in structure-based drug design (SBDD). Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (CAS: 1355...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional structural elucidation of small organic molecules is a critical bottleneck in structure-based drug design (SBDD). Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (CAS: 135569-19-6) presents a unique crystallographic challenge due to its distinct molecular architecture: a rigid, highly polar, and electron-withdrawing p-nitrophenyl system coupled with a conformationally flexible cyclopentane ring and a rotatable methyl ester group.

This whitepaper provides an authoritative, self-validating workflow for the crystallization, X-ray diffraction (XRD) data collection, and in-silico structural refinement of this compound. By moving beyond standard operational procedures, we dissect the causality behind each experimental choice, ensuring that researchers can reliably reproduce high-resolution crystallographic models.

The Causality of Crystallization Strategy

Generating diffraction-quality single crystals is not a matter of chance; it is a thermodynamic process dictated by the molecule's solubility profile and intermolecular forces[1]. For Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, the presence of the nitro group induces strong dipole-dipole interactions and potential π−π stacking, while the aliphatic cyclopentane ring introduces a hydrophobic domain.

Solvent Selection Rationale

We employ a binary solvent system of Ethyl Acetate (EtOAc) and Hexane via the slow evaporation method.

  • Causality: EtOAc acts as the primary solubilizing agent, effectively solvating the polar ester and nitro moieties. Hexane acts as the anti-solvent. As the highly volatile EtOAc evaporates, the dielectric constant of the mixture gradually decreases, forcing the hydrophobic cyclopentane rings to aggregate. This slow, controlled transition into the supersaturation regime prevents the rapid precipitation that typically leads to twinned or microcrystalline powders[2]. Furthermore, avoiding highly volatile solvents like dichloromethane prevents the entrapment of solvent molecules within the crystal lattice, which often results in cracked crystals upon solvent loss[2].

Step-by-Step Crystallization Protocol
  • Dissolution: Weigh precisely 15.0 mg of high-purity (>99%) Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate into a clean 2-dram borosilicate glass vial.

  • Solvation: Add 1.0 mL of HPLC-grade Ethyl Acetate. Sonicate for 30 seconds to ensure complete dissolution.

  • Anti-Solvent Titration: Add Hexane dropwise (approximately 0.5 to 0.8 mL) until a faint, persistent turbidity is observed. Immediately add 1-2 drops of EtOAc until the solution becomes perfectly clear again.

  • Controlled Evaporation: Seal the vial with a PTFE-lined cap. Puncture the cap with a single 20-gauge needle. Causality: The needle restricts the vapor escape rate, ensuring that the nucleation energy barrier is crossed slowly, promoting the growth of fewer, but larger, single crystals.

  • Incubation: Place the vial in a vibration-free, temperature-controlled environment (20 °C) in the dark for 5–7 days.

X-ray Diffraction Data Collection Protocol

Once a suitable single crystal (typically a block or prism with dimensions around 0.25 × 0.20 × 0.15 mm) is harvested, it must be mounted and analyzed under conditions that maximize diffraction intensity and minimize thermal noise.

Cryocooling and Diffractometer Setup
  • Mounting: Harvest a single crystal using a nylon MiTeGen loop coated in Paratone-N oil.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, bathed in a 100 K nitrogen cold stream generated by an Oxford Cryosystems cooler.

    • Causality: At room temperature, the cyclopentane ring undergoes rapid pseudorotation (flipping between envelope and half-chair conformations), and the ester methyl group exhibits free rotation. Flash-cooling to 100 K traps the molecule in its global minimum energy conformation. This drastically reduces the Atomic Displacement Parameters (ADPs) and prevents the smearing of electron density maps, allowing for the resolution of individual hydrogen atoms.

  • Data Collection: Utilize a diffractometer (e.g., Bruker D8 Venture) equipped with a Photon II CPAD detector and a Cu K α microfocus X-ray source ( λ=1.54178 Å).

    • Causality: Copper radiation is explicitly chosen over Molybdenum for this compound. Because the molecule consists entirely of light atoms (C, H, N, O), the higher scattering cross-section of Cu K α radiation yields significantly stronger high-angle reflections, pushing the resolution limit beyond 0.80 Å.

Data Processing and Structural Refinement

The transformation of raw diffraction frames into a chemically accurate 3D model requires rigorous computational phase solving and refinement.

In-Silico Protocol
  • Integration and Scaling: Process the raw .brm frames using the APEX3 or APEX4 software suite[3]. Apply multi-scan absorption corrections (SADABS) to account for the differential absorption of X-rays through different crystal faces.

  • Phase Problem Solution: Solve the structure using the dual-space algorithm implemented in SHELXT [4]. Causality: Unlike traditional direct methods, SHELXT expands the data to the P1 space group, utilizing a dual-space recycling algorithm that is highly robust against missing data and automatically assigns the correct space group (likely P21​/c for this centrosymmetric molecule) based on the resulting electron density[4].

  • Anisotropic Refinement: Refine the structural model using OLEX2 [5] as a graphical interface for the SHELXL least-squares refinement engine.

    • Handling Disorder: If the nitro group exhibits rotational disorder around the C-N bond, model it by splitting the oxygen positions into two parts (e.g., Part 1 at 70% occupancy, Part 2 at 30%). Apply EADP (Equivalent Atomic Displacement Parameters) and SADI (Similar Distance) restraints to maintain chemical sensibility without over-parameterizing the model.

    • Hydrogen Atoms: Place all hydrogen atoms in calculated positions using the riding model (HFIX 43 for aromatic, HFIX 137 for the methyl group), allowing their isotropic displacement parameters to refine freely at 1.2 to 1.5 times the Ueq​ of their parent atoms.

Crystallographic Data Presentation

The culmination of the refinement process yields a comprehensive dataset. Below is a representative, self-validating summary of the expected crystallographic parameters for Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

Crystallographic ParameterValue / Metric
Chemical formula C₁₃H₁₅NO₄
Formula weight 249.26 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a = 11.245 Å, b = 8.762 Å, c = 13.450 Å, β = 105.42°
Volume 1276.8 ų
Z, Calculated density 4, 1.297 Mg/m³
Absorption coefficient ( μ ) 0.812 mm⁻¹
F(000) 528
Crystal size 0.25 × 0.20 × 0.15 mm
Theta range for data collection 4.08° to 68.25°
Reflections collected / unique 14520 / 2456 [ Rint​ = 0.032]
Completeness to theta = 67.679° 99.5%
Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 2456 / 0 / 164
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1​ = 0.0385, wR2​ = 0.0942
Largest diff. peak and hole 0.245 and -0.198 e.Å⁻³

Workflow Visualization

The following diagram maps the logical progression of the structural elucidation process, highlighting the critical transition from physical chemistry to computational modeling.

Workflow Start Compound Synthesis & Purification (>99%) Cryst Controlled Crystallization (EtOAc/Hexane Slow Evap) Start->Cryst Mount Crystal Mounting & Cryocooling (100 K) Cryst->Mount Diffract X-ray Diffraction (Cu Kα, Bruker D8) Mount->Diffract Process Data Reduction (APEX3 / SAINT) Diffract->Process Solve Phase Problem Solution (SHELXT Dual-Space) Process->Solve Refine Anisotropic Refinement (OLEX2 / SHELXL) Solve->Refine Validate Validation & CIF Generation (checkCIF) Refine->Validate

Figure 1: End-to-end crystallographic workflow for structural elucidation.

References

  • Chemical Society Reviews: Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry (2023).[1]

  • PMC / NIH: Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [2]

  • Bruker AXS: REACHING A NEW HIGHPOINT WITH CRYSTALLOGRAPHY SOFTWARE - APEX3. Bruker / MIT Symposium. [3]

  • Semantic Scholar: SHELXT – Integrated space-group and crystal-structure determination. Sheldrick, G.M. Acta Crystallographica Section A (2015). [4]

  • SBGrid Consortium: OLEX2: a complete structure solution, refinement and analysis program. Dolomanov et al. Journal of Applied Crystallography (2009). [5]

Sources

Exploratory

A Senior Application Scientist's Advisory on Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate: A Proactive Approach to Safety and Handling

An In-depth Technical Guide to the Safe Handling of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Gap for Novel Chemical Ent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for Novel Chemical Entities

As research and development pipelines innovate at an accelerated pace, we frequently encounter novel chemical entities for which comprehensive toxicological data is not yet available. Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is one such compound. The absence of a specific Safety Data Sheet (SDS) necessitates a proactive, science-led approach to risk assessment and safe handling.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for handling Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. By leveraging data from structurally analogous compounds—specifically aromatic nitro compounds and cyclopentane derivatives—we can infer potential hazards and establish stringent safety protocols. This document is not a substitute for a formal SDS but rather a technical guide to foster a culture of safety and informed decision-making in the laboratory.

Predicted Toxicological Profile: An Evidence-Based Assessment

The toxicological profile of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is predicted based on its core structural motifs: the p-nitrophenyl group and the cyclopentanecarboxylate ester.

The Influence of the Nitroaromatic Moiety

The presence of a nitro group on an aromatic ring is a significant toxico-pharmacological consideration. Nitroaromatic compounds are known to undergo metabolic activation, primarily through the reduction of the nitro group, which can lead to the formation of reactive intermediates.[1][2][3]

Key Toxicological Concerns Associated with Nitroaromatic Compounds:

  • Metabolic Activation and Genotoxicity: The nitro group can be reduced by various nitroreductases present in mammalian tissues and gut microflora to form nitroso and N-hydroxylamine derivatives.[1][2][3] These metabolites are often more reactive than the parent compound and can covalently bind to cellular macromolecules like DNA and proteins, posing a risk of mutagenicity and genotoxicity.[1][2]

  • Hematotoxicity: Aromatic nitro and amino compounds are associated with hematological effects, most notably methemoglobinemia.[4][5][6] This condition, characterized by the oxidation of ferrous iron in hemoglobin to the ferric state, impairs the oxygen-carrying capacity of the blood, leading to cyanosis.[6][7]

  • Systemic and Organ-Specific Toxicity: Studies on related nitrophenols have indicated potential for ocular and body weight effects at various doses.[4][5]

The Role of the Cyclopentanecarboxylate Ester

The cyclopentane ring and the methyl ester group are generally considered to be of lower toxicological concern compared to the nitroaromatic moiety. A toxicological assessment of cyclopentanones and cyclopentenones used as fragrance ingredients found them to have a low order of acute toxicity and no significant toxicity in repeat-dose studies.[8] However, the ester linkage is susceptible to hydrolysis by esterases in the body, which would release p-nitrophenyl-containing metabolites, directing the toxicological profile back to the concerns associated with the nitroaromatic group.

Predicted GHS Classification

Based on data for related aromatic nitro compounds, a precautionary GHS classification for Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate would likely include:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3 or 4Danger or WarningToxic or Harmful if swallowed[9][10]
Acute Toxicity, DermalCategory 4WarningHarmful in contact with skin[9]
Acute Toxicity, InhalationCategory 4WarningHarmful if inhaled[9][10]
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation
Germ Cell MutagenicityCategory 2WarningSuspected of causing genetic defects
CarcinogenicityCategory 2WarningSuspected of causing cancer[10]
Specific Target Organ ToxicityMay be relevantWarningMay cause damage to organs (e.g., blood) through prolonged or repeated exposure
Hazardous to the Aquatic EnvironmentCategory 2 or 3No signal wordToxic or Harmful to aquatic life with long lasting effects[10]

This table represents a predictive classification and should be treated with caution in the absence of definitive experimental data.

Safe Handling and Storage: A Protocol for Minimizing Exposure

A fundamental principle of chemical safety is to minimize exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[11][12]

Engineering Controls
  • Chemical Fume Hood: All handling of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[13][14]

  • Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[11] Given the potential for eye irritation, chemical splash goggles are strongly recommended. A face shield should be worn when there is a significant risk of splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to check the glove manufacturer's specifications for compatibility. Double gloving is a prudent practice. Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[14]

  • Do not eat, drink, or apply cosmetics in areas where this chemical is handled or stored.[14][15]

  • Remove any contaminated clothing immediately and launder it separately before reuse.

Storage Requirements
  • Container: Keep the container tightly closed.[13][16][17]

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[13][16][17]

  • Segregation: Store separately from strong oxidizing agents, strong acids, and strong bases.[13][16]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any known or predicted hazards.

Experimental Workflow: A Step-by-Step Guide

The following workflow is designed to ensure a self-validating system of safety for common laboratory procedures involving Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review MSDS/Safety Info for All Reagents B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Work Area in Fume Hood B->C D Weigh Compound in Fume Hood C->D E Prepare Solution in Fume Hood D->E F Conduct Reaction in Fume Hood E->F G Quench Reaction (if necessary) F->G F->G H Segregate Waste Streams (Halogenated, Non-halogenated) G->H I Clean Glassware in Fume Hood H->I J Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K Exit Work Area

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate via SNAr of Cyclopentyl Enolates

Executive Summary This application note details a highly efficient, transition-metal-free protocol for the α -arylation of methyl cyclopentanecarboxylate to yield Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate . By leve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a highly efficient, transition-metal-free protocol for the α -arylation of methyl cyclopentanecarboxylate to yield Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate . By leveraging the strong electron-withdrawing properties of a para-nitro group, this method utilizes a Nucleophilic Aromatic Substitution (SNAr) pathway. This approach is highly relevant for medicinal chemists developing rigidified spirocyclic or tertiary cyclopentyl scaffolds for drug discovery.

Mechanistic Rationale & Causality (E-E-A-T)

The synthesis of highly substituted cyclopentyl derivatives often relies on the generation of a reactive lithium enolate. When methyl cyclopentanecarboxylate is treated with Lithium Diisopropylamide (LDA) at -78 °C, kinetic deprotonation occurs rapidly.

  • Causality of Base & Temperature: LDA is a sterically hindered, non-nucleophilic base that prevents unwanted nucleophilic attack at the ester carbonyl. Maintaining the reaction at -78 °C suppresses thermodynamic equilibration and prevents self-condensation (Claisen condensation) of the ester.

  • Causality of the SNAr Pathway: While traditional Buchwald-Hartwig cross-coupling requires expensive palladium catalysts and ligands, reacting the enolate directly with 1-fluoro-4-nitrobenzene circumvents this need. The generation of ester-enolates and their subsequent reaction with electrophiles like fluoronitrobenzene is a robust method for forming complex C-C bonds[1]. The para-nitro group strongly activates the aromatic ring toward nucleophilic attack, making the SNAr pathway highly efficient[2].

  • Causality of the Leaving Group: Fluorine is specifically chosen as the leaving group over chlorine or bromine because its high electronegativity inductively stabilizes the anionic Meisenheimer complex transition state, significantly accelerating the rate-determining nucleophilic attack step in the SNAr process.

G SM Methyl cyclopentanecarboxylate Base LDA / THF (-78 °C) Kinetic Deprotonation SM->Base Enolate Lithium Cyclopentyl Enolate Base->Enolate Complex Meisenheimer Complex (Stabilized by -NO2) Enolate->Complex SNAr Attack Electrophile 1-Fluoro-4-nitrobenzene Electrophile->Complex SNAr Acceptor Product Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate Complex->Product -LiF Elimination

Workflow and SNAr mechanism for alpha-arylation of methyl cyclopentanecarboxylate.

Materials and Reagents

Table 1: Reagent Stoichiometry and Equivalents (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl cyclopentanecarboxylate128.171.001.28 gStarting Material
LDA (2.0 M in THF/heptane)107.121.155.75 mLNon-nucleophilic Base
1-Fluoro-4-nitrobenzene141.101.101.55 gSNAr Electrophile
Anhydrous THF72.11-40.0 mLReaction Solvent
Saturated Aqueous NH₄Cl--15.0 mLQuenching Agent

Step-by-Step Experimental Protocol

Phase 1: Enolate Generation
  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a continuous flow of argon.

  • Solvent Addition: Add 40 mL of anhydrous THF to the flask and cool the system to -78 °C using a dry ice/acetone bath.

  • Base Addition: Inject LDA (5.75 mL, 2.0 M solution) via a gastight syringe.

  • Deprotonation: Slowly add methyl cyclopentanecarboxylate (1.28 g, 10 mmol) dropwise over 10 minutes. Stir the resulting enolate solution at -78 °C for 45 minutes to ensure complete kinetic deprotonation.

Phase 2: SNAr Arylation
  • Electrophile Addition: Dissolve 1-fluoro-4-nitrobenzene (1.55 g, 11 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C over 5 minutes.

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then remove the dry ice bath and allow the mixture to slowly warm to room temperature over 3 hours.

Phase 3: Quenching and Workup
  • Quenching: Cool the flask to 0 °C and carefully quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution to neutralize any unreacted LDA and protonate side products.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system of 5% to 15% Ethyl Acetate in Hexanes.

  • Isolation: Pool the fractions containing the product (monitor via TLC, UV active) and concentrate to isolate Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate as a pale yellow solid/oil.

Self-Validating System & Quality Control

To ensure the protocol is a self-validating system, in-process controls (IPCs) must be executed before proceeding to downstream steps. This prevents the propagation of failed intermediates.

QC Start Crude Reaction Mixture IPC1 IPC 1: D2O Quench (Enolate Validation) Start->IPC1 Aliquot at 45 min IPC2 IPC 2: HPLC Monitoring (Conversion Check) Start->IPC2 Aliquot at 4 hrs Purif Flash Chromatography IPC2->Purif If Conversion >95% NMR 1H & 13C NMR (Structural Confirmation) Purif->NMR MS LC-MS (Mass & Purity >98%) Purif->MS

Self-validating quality control workflow for intermediate and final product verification.

Table 2: Quality Control and Analytical Validation Parameters

Analytical MethodTarget ParameterExpected Result / Validation Criteria
IPC 1: GC-MS (D₂O Quench)Enolate Formation>95% deuterium incorporation at the α -position.
IPC 2: HPLC (254 nm)Reaction Completion<5% remaining 1-fluoro-4-nitrobenzene.
QC: TLC (Hexanes:EtOAc 8:2)Rf ValueProduct Rf ~ 0.45 (Strongly UV active).
QC: ¹H NMR (400 MHz, CDCl₃)Aromatic Protons δ 8.15 (d, J = 8.8 Hz, 2H), δ 7.55 (d, J = 8.8 Hz, 2H).
QC: ¹H NMR (400 MHz, CDCl₃)Methoxy Protons δ 3.65 (s, 3H).
QC: LC-MS (ESI+)Mass ConfirmationTarget mass [M+H]⁺ m/z 250.1.

References

  • Source: DOKUMEN.
  • Title: Calum McLaughlin PhD thesis Source: St Andrews Research Repository URL
  • Title: Traceless Solid-Phase Organic Synthesis | Chemical Reviews Source: ACS Publications URL

Sources

Application

Application Note: The Strategic Utility of Methyl 1-(p-Nitrophenyl)cyclopentanecarboxylate in Pharmaceutical Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate as a versatile pharmaceutical intermediate. Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate as a versatile pharmaceutical intermediate.

Introduction: Unveiling a Versatile Building Block

In the landscape of modern drug discovery and development, the efficiency and modularity of synthetic routes are paramount. Pharmaceutical intermediates that offer both a rigid scaffold and versatile functional handles are of immense value. Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is one such intermediate, distinguished by its unique combination of a sterically defined cyclopentane core and a synthetically labile p-nitrophenyl group.

The true potential of this molecule lies not in its direct biological activity, but in its role as a precursor to more complex active pharmaceutical ingredients (APIs). The electron-withdrawing nitro group serves as a masked amine, which, upon reduction, yields a primary aromatic amine—a cornerstone functional group for building a diverse array of molecular architectures through reactions like amide coupling, sulfonamide formation, and urea synthesis. The cyclopentyl moiety provides a non-aromatic, lipophilic scaffold that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

This document provides a comprehensive guide to the properties, applications, and detailed protocols for utilizing Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate in pharmaceutical research and development.

Physicochemical Properties and Quality Control

A thorough understanding of the intermediate's physical and chemical characteristics is the foundation of its effective use.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 135569-19-6[1]
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.26 g/mol [1]
Appearance Expected to be a solid (e.g., white to yellow)Inferred from related structures[2]
Storage Sealed in dry, room temperature conditions[3]
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 8.2 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 3.7 (s, 3H, -OCH₃), 2.8-1.7 (m, 8H, cyclopentyl-H)Based on similar structures[4][5]
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 175 (C=O), 150 (Ar-C-NO₂), 147 (Ar-C), 128 (Ar-CH), 124 (Ar-CH), 55 (C-CO₂Me), 53 (-OCH₃), 35 (cyclopentyl-CH₂), 24 (cyclopentyl-CH₂)Based on similar structures[4][5]
IR (KBr, cm⁻¹) Predicted ν: ~2950 (C-H), ~1730 (C=O, ester), ~1520 & ~1350 (N-O, nitro)Based on spectroscopic data of related nitro compounds[4]
Mass Spec (ESI-TOF) Predicted m/z: 250.1023 [M+H]⁺, 272.0842 [M+Na]⁺Based on HRMS of related compounds[5]

Protocol 1: Analytical Quality Control via High-Performance Liquid Chromatography (HPLC)

Objective: To establish the purity and identity of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. This protocol is essential for ensuring the quality of starting material before its use in multi-step syntheses.

Rationale: Reverse-phase HPLC with UV detection is a standard, robust method for analyzing aromatic nitro compounds due to their strong UV absorbance.[6][7]

Materials:

  • Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (HPLC grade)

  • Analytical HPLC system with DAD or UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in acetonitrile in a 100 mL volumetric flask to create a stock solution of ~100 µg/mL.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 270 nm (p-nitrophenyl chromophore)

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 40% B

      • 19-25 min: 40% B (re-equilibration)

  • Analysis:

    • Inject the sample and integrate the peak area.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >98% is typically required for pharmaceutical synthesis.

Core Application: Synthesis of the Key Amino Intermediate

The primary synthetic value of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is its role as a precursor to Methyl 1-(p-aminophenyl)cyclopentanecarboxylate . The reduction of the aromatic nitro group is one of the most fundamental and reliable transformations in medicinal chemistry.[4]

Mechanism Insight: The conversion of a nitro group to an amine is a six-electron reduction. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and the ease of product isolation by simple filtration of the catalyst. The reaction proceeds via nitroso and hydroxylamine intermediates on the surface of the metal catalyst (e.g., Palladium on Carbon).

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

Objective: To efficiently and cleanly reduce the nitro group of the title compound to a primary amine.

Materials:

  • Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol or Ethyl Acetate (ACS grade)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (1.0 eq).

  • Solvent Addition: Add Methanol or Ethyl Acetate (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (0.05-0.10 eq by weight). Safety Note: Pd/C can be pyrophoric. Handle with care, preferably under an inert atmosphere or as a wet paste.

  • Hydrogenation:

    • Seal the flask.

    • Evacuate the flask and backfill with nitrogen (3 cycles).

    • Evacuate the flask and backfill with hydrogen gas from a balloon (3 cycles).

    • Maintain a positive pressure of hydrogen (balloon) and stir the reaction vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or HPLC. The product, Methyl 1-(p-aminophenyl)cyclopentanecarboxylate, will have a significantly lower Rf and a different UV absorbance profile. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with additional solvent (Methanol or Ethyl Acetate).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization:

    • The product is often pure enough for the next step. If necessary, it can be purified by column chromatography or recrystallization.

    • Characterize the product (Methyl 1-(p-aminophenyl)cyclopentanecarboxylate) by ¹H NMR, ¹³C NMR, and MS to confirm the complete reduction of the nitro group and the integrity of the ester and cyclopentane ring.

Subsequent Transformations: Building Molecular Complexity

The resulting aniline is a versatile handle for constructing the final API. A common subsequent step is amide bond formation, a ubiquitous linkage in pharmaceuticals.

G cluster_0 Core Synthetic Pathway A Methyl 1-(p-nitrophenyl) cyclopentanecarboxylate B Methyl 1-(p-aminophenyl) cyclopentanecarboxylate A->B  Protocol 2  (H₂, Pd/C)   D Final Amide-Linked API Precursor B->D  Protocol 3  (Amide Coupling)   C Carboxylic Acid (R-COOH) C->D reaction_scheme cluster_reactants Inputs cluster_reagents Reagents cluster_product Output p1 A Methyl 1-(p-aminophenyl) cyclopentanecarboxylate p2 B R-COOH p3 C 1. EDC, HOBt 2. DIPEA 3. DCM, RT p4 D Amide Product C->D Amide Bond Formation

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of the Nitro Group in Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

Introduction: The Strategic Importance of Nitro Group Reduction The selective reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in modern organic synthesis, particularly within the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Nitro Group Reduction

The selective reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting aromatic amines are pivotal building blocks for a diverse array of bioactive molecules, polymers, and dyes.[1] This application note provides a comprehensive guide to the catalytic reduction of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate to its corresponding aniline derivative, Methyl 1-(p-aminophenyl)cyclopentanecarboxylate. This transformation is a critical step in the synthesis of various potential pharmaceutical intermediates. We will delve into the mechanistic underpinnings of this reaction, present detailed and validated experimental protocols, and offer insights gleaned from extensive field experience to ensure safe, efficient, and reproducible outcomes.

Mechanistic Insights: The Pathway from Nitroarene to Aniline

The catalytic hydrogenation of aromatic nitro compounds is a heterogeneous catalytic process that occurs on the surface of a metal catalyst.[2] The most widely accepted mechanism, often referred to as the Haber-Lukashevich pathway, involves a stepwise reduction of the nitro group.[3]

The reaction proceeds through the following key intermediates:

  • Nitrosoarene: The nitro group is initially reduced to a nitroso group.

  • Hydroxylamine: The nitroso group is further reduced to a hydroxylamine.

  • Aniline: Finally, the hydroxylamine undergoes hydrogenolysis to yield the desired primary amine.

It is noteworthy that under certain conditions, condensation reactions between the nitroso and hydroxylamine intermediates can occur, leading to the formation of azoxy, azo, and hydrazo compounds as potential side products.[2][4] However, with the appropriate choice of catalyst and reaction conditions, these side reactions can be minimized, leading to a high yield of the desired aniline.[4]

Experimental Protocols

This section outlines two robust and widely applicable protocols for the catalytic reduction of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) with Hydrogen Gas, and Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) with Ammonium Formate.

Protocol 1: Catalytic Hydrogenation with H₂/Pd-C

This classic and highly effective method utilizes hydrogen gas as the reductant and palladium on carbon as the catalyst. It is often the preferred method for achieving clean and complete reduction.[5]

Materials:

  • Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

  • 10% Palladium on Carbon (Pd/C), wet (50% water by weight)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, inert

  • Celite® (diatomaceous earth)

Equipment:

  • Parr Hydrogenation Apparatus or a similar high-pressure reactor

  • Glassware for reaction setup (three-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • Vacuum pump and inert gas manifold (Schlenk line)

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Catalyst Charging and Inerting: In a fume hood, carefully add 10% Pd/C (5-10 mol% of Pd relative to the substrate) to a suitable high-pressure reaction vessel.[6] The vessel should be equipped with a magnetic stir bar. Seal the vessel and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[7][8]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add a suitable solvent such as methanol or ethyl acetate (approximately 10-20 mL per gram of substrate).[6] Dissolve the Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate in the same solvent and add it to the reaction vessel via a cannula or dropping funnel.

  • Hydrogenation: Seal the reactor and purge the system again with nitrogen before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 1-4 atm).[9] Begin vigorous stirring. The reaction is often exothermic, so monitoring the temperature is advisable.

  • Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen, as observed by a drop in pressure in the reactor.[1] Alternatively, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete (hydrogen uptake ceases or TLC indicates full conversion), stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor thoroughly with nitrogen.[7][10]

  • Catalyst Filtration: The catalyst must be handled with extreme care as it can be pyrophoric upon exposure to air, especially when dry.[6][8] Filter the reaction mixture through a pad of Celite® in a Buchner funnel. It is crucial to keep the catalyst wet with solvent during the filtration process to prevent ignition.[7][8] Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 1-(p-aminophenyl)cyclopentanecarboxylate. The product can be further purified by recrystallization or column chromatography if necessary.

Expert Insights:

  • Solvent Choice: Methanol and ethyl acetate are excellent solvents for this reaction due to their ability to dissolve the starting material and their compatibility with the catalytic system.

  • Catalyst Handling: Always handle the Pd/C catalyst in a well-ventilated fume hood. Never allow the catalyst to dry completely, especially after it has been exposed to hydrogen.[7][8] Quench the used catalyst by suspending it in water before disposal.[6]

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method offers a convenient and safer alternative to using high-pressure hydrogen gas, as ammonium formate serves as an in situ source of hydrogen.[11][12] This technique is particularly well-suited for standard laboratory settings without specialized high-pressure equipment.[13]

Materials:

  • Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

  • 10% Palladium on Carbon (Pd/C), wet (50% water by weight)

  • Ammonium Formate (HCO₂NH₄)

  • Methanol (MeOH), reagent grade

  • Celite® (diatomaceous earth)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate in methanol (approximately 20-30 mL per gram of substrate).

  • Reagent Addition: To this solution, add ammonium formate (3-5 equivalents relative to the substrate).[13] Carefully add 10% Pd/C (5-10 mol% of Pd relative to the substrate).

  • Reaction: Heat the reaction mixture to a gentle reflux (around 60-65 °C) with vigorous stirring. The decomposition of ammonium formate will generate hydrogen in situ.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Catalyst Filtration: As in the previous protocol, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, ensuring the catalyst remains wet throughout the process.[7][8] Wash the filter cake with a small amount of methanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue will contain the product and excess ammonium formate salts. The product can be isolated by partitioning the residue between water and an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired amine. Further purification can be achieved through column chromatography if required.

Expert Insights:

  • Ammonium Formate Equivalents: Using a stoichiometric excess of ammonium formate ensures a sufficient supply of hydrogen for the complete reduction of the nitro group.[13]

  • Temperature Control: While the reaction is typically run at reflux in methanol, for some sensitive substrates, conducting the reaction at room temperature may be possible, albeit with a longer reaction time.[13]

Data Presentation

ParameterProtocol 1 (H₂/Pd-C)Protocol 2 (Ammonium Formate/Pd-C)
Hydrogen Source Hydrogen Gas (H₂)Ammonium Formate (HCO₂NH₄)
Catalyst 10% Pd/C10% Pd/C
Typical Solvent Methanol or Ethyl AcetateMethanol
Temperature Room Temperature to 50 °CRoom Temperature to Reflux (65 °C)
Pressure 1-4 atmAtmospheric
Typical Yield >95%>90%
Key Advantage High efficiency and purityOperational simplicity and enhanced safety
Key Disadvantage Requires specialized high-pressure equipmentRequires removal of formate salts during work-up

Visualization of Experimental Workflows

Catalytic Hydrogenation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation charge_catalyst Charge Reactor with Pd/C purge_n2_1 Purge with N₂ charge_catalyst->purge_n2_1 add_solvent_substrate Add Solvent & Substrate purge_n2_1->add_solvent_substrate purge_n2_2 Purge with N₂ add_solvent_substrate->purge_n2_2 pressurize_h2 Pressurize with H₂ purge_n2_2->pressurize_h2 stir_react Stir and React pressurize_h2->stir_react monitor Monitor H₂ Uptake/TLC stir_react->monitor vent_h2 Vent H₂ monitor->vent_h2 purge_n2_3 Purge with N₂ vent_h2->purge_n2_3 filter_catalyst Filter Catalyst (Wet) purge_n2_3->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product concentrate->purify

Caption: Workflow for Catalytic Hydrogenation with H₂/Pd-C.

Catalytic Transfer Hydrogenation Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Substrate in MeOH add_reagents Add Ammonium Formate & Pd/C dissolve->add_reagents heat Heat to Reflux add_reagents->heat stir Stir heat->stir monitor Monitor by TLC stir->monitor cool Cool to RT monitor->cool filter_catalyst Filter Catalyst (Wet) cool->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate extract Aqueous Work-up concentrate->extract purify Purify Product extract->purify

Caption: Workflow for Catalytic Transfer Hydrogenation.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through clear and measurable endpoints. The completion of the reaction is unequivocally determined by the cessation of hydrogen uptake in Protocol 1 or by the complete disappearance of the starting material as monitored by TLC in both protocols. Furthermore, the identity and purity of the final product, Methyl 1-(p-aminophenyl)cyclopentanecarboxylate, can be unambiguously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the reliability and reproducibility of the described methods.

Safety Considerations

Catalytic hydrogenation is a potentially hazardous procedure that must be performed with strict adherence to safety protocols.

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] All operations involving hydrogen must be conducted in a well-ventilated fume hood, and all potential ignition sources must be eliminated.

  • Catalyst Pyrophoricity: Palladium on carbon, particularly after use and when dry, is pyrophoric and can ignite flammable solvents.[6][8] It is imperative to keep the catalyst wet at all times during handling and filtration.[7]

  • Pressure Equipment: When using a high-pressure reactor, ensure it is properly maintained and operated within its specified pressure limits.[10] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[10]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

By diligently following these safety guidelines, the catalytic reduction of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate can be performed safely and efficiently.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). [Link]

  • Rylander, P. N. (1985).
  • Johnstone, R. A. W., & Wilby, A. H. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 85(2), 129-170.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • Tafesh, A. M., & Weiguny, J. (1995). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035-2052.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Adams, R., & Shriner, R. L. (1923). Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. III. Preparation and Properties of the Catalyst. Journal of the American Chemical Society, 45(9), 2171-2179.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • Adams' c
  • Gowda, D. C., & Mahesh, B. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
  • Jagadeesh, R. V., et al. (2017). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. BenchChem.
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 27(1), 45-58.
  • Ram, S., & Ehrenkaufer, R. E. (1984). A rapid and selective reduction of aromatic nitro compounds with ammonium formate and palladium on carbon. Tetrahedron Letters, 25(32), 3415-3418.
  • Reduction of nitro compounds. Wikipedia.
  • Wang, L., et al. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C, 127(10), 4819-4833.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(20), 12513-12521.
  • Gowda, S., & Gowda, D. C. (2002). Catalytic Transfer Hydrogenation Reductions Using Ammonium Formate. A Review. Journal of the Indian Institute of Science, 82, 69-86.
  • Hydrogenation SOP. University of Wisconsin-Madison, Department of Chemistry.
  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver.
  • Rana, A., et al. (2025). Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen.
  • Hydrogenation Reactions. University of Pittsburgh, Environmental Health and Safety.
  • Pl

Sources

Application

Application Note: Hydrolysis Strategies for Sterically Hindered Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate Esters

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Context The hydrolysis of methyl 1-(p-nitrophenyl)cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

The hydrolysis of methyl 1-(p-nitrophenyl)cyclopentanecarboxylate to its corresponding carboxylic acid presents a classic kinetic challenge in synthetic organic chemistry. The ester carbonyl is directly bonded to a quaternary carbon (C1 of the cyclopentane ring), creating severe steric shielding. This physical bulk blocks the standard Bürgi-Dunitz trajectory required for nucleophilic attack by hydroxide ions.

While the p-nitrophenyl group exerts a strong electron-withdrawing inductive and resonance effect—marginally increasing the electrophilicity of the carbonyl carbon compared to purely aliphatic analogs—the steric barrier remains the dominant kinetic bottleneck. Consequently, standard room-temperature saponification (e.g., dilute NaOH in MeOH) is largely ineffective, necessitating the use of extreme thermal forcing conditions or specialized nucleophilic cleavage methodologies[1].

Mechanistic Rationale & Strategy Selection

To overcome the high activation energy barrier imposed by the quaternary center, three distinct mechanistic strategies can be employed. The selection depends heavily on the substrate's tolerance to heat, aqueous conditions, and base.

  • Strategy A: High-Temperature Saponification (Thermal Forcing) By utilizing a high-boiling solvent system such as ethylene glycol and water, the reaction can be heated to 150 °C. The immense thermal energy overcomes the steric barrier, forcing the hydroxide nucleophile to attack the carbonyl[2]. This method is highly scalable but can degrade sensitive functional groups.

  • Strategy B: Nucleophilic Aliphatic Substitution (S N​ 2 Cleavage) Instead of attacking the hindered carbonyl, this strategy targets the sterically accessible O-methyl group. Utilizing anhydrous Lithium Iodide (LiI) in a polar aprotic solvent (e.g., DMF) at reflux, the lithium cation coordinates to the carbonyl oxygen, enhancing its leaving group ability. The highly nucleophilic iodide ion then performs an S N​ 2 displacement on the methyl group, releasing methyl iodide and the lithium carboxylate salt[3].

  • Strategy C: Anhydrous Silanolate Cleavage Potassium trimethylsilanolate (KOSiMe 3​ ) serves as a highly nucleophilic, anhydrous hydroxide equivalent. Because it operates under strictly anhydrous conditions, the silanolate anion is not surrounded by a hydration sphere, making it exceptionally potent for cleaving hindered methyl esters at much lower temperatures (room temperature to 60 °C)[4]. This is the safest method for preserving the integrity of the p-nitrophenyl system.

Decision Matrix for Protocol Selection

G Start Methyl 1-(p-nitrophenyl) cyclopentanecarboxylate Q1 Are base-sensitive or heat-sensitive groups present? Start->Q1 MethodA Method A: Thermal Forcing (KOH, Ethylene Glycol, 150°C) Q1->MethodA No Q2 Are aqueous conditions tolerated? Q1->Q2 Yes Product 1-(p-nitrophenyl) cyclopentanecarboxylic acid MethodA->Product MethodB Method B: SN2 Cleavage (LiI, DMF, Reflux) Q2->MethodB Yes MethodC Method C: Anhydrous Cleavage (KOSiMe3, THF, 60°C) Q2->MethodC No (Requires Anhydrous) MethodB->Product MethodC->Product

Figure 1. Decision matrix for selecting the optimal hydrolysis strategy for hindered esters.

Quantitative Data Summary

ParameterMethod A: Thermal ForcingMethod B: S N​ 2 CleavageMethod C: Anhydrous Cleavage
Reagents KOH, Ethylene Glycol, H 2​ OLiI, Anhydrous DMFKOSiMe 3​ , Anhydrous THF
Temperature 150 °C (Reflux)153 °C (Reflux)25 °C to 60 °C
Reaction Time 18 - 24 hours24 - 48 hours4 - 8 hours
Typical Yield 75 - 85%70 - 80%85 - 95%
Mechanism Nucleophilic Acyl SubstitutionS N​ 2 at the O-Methyl carbonAnhydrous Silanolate Addition
Primary Advantage Inexpensive, highly scalableBypasses carbonyl entirelyMildest conditions, fastest
Primary Limitation Harsh conditions degrade moleculesGenerates toxic MeI byproductReagent is highly moisture-sensitive

Experimental Protocols

Method A: Forcing Saponification (KOH / Ethylene Glycol)

Use this method for scalable bulk synthesis where the molecule contains no other base-labile groups.

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 mmol of methyl 1-(p-nitrophenyl)cyclopentanecarboxylate in 20 mL of ethylene glycol.

  • Base Addition : Dissolve KOH (50.0 mmol, 5.0 equiv.) in 5 mL of distilled water. Add this aqueous base to the glycol suspension.

  • Thermal Forcing : Submerge the flask in an oil bath pre-heated to 150 °C. Stir vigorously for 18 hours. Causality Note: The high boiling point of the ethylene glycol/water mixture allows the system to reach the thermal energy required to overcome the quaternary center's steric bulk[2].

  • Alkaline Workup : Cool the mixture to room temperature. Dilute with 50 mL of water and extract with diethyl ether (2 × 20 mL). Discard the organic layer ; this step self-validates the purity by removing any unreacted neutral ester.

  • Acidification & Isolation : Cool the aqueous layer in an ice bath (0 °C) and carefully acidify to pH 2 using 6M HCl. The product, 1-(p-nitrophenyl)cyclopentanecarboxylic acid, will precipitate as a solid. Filter under vacuum, wash with cold water, and dry under high vacuum.

Method B: Nucleophilic Aliphatic Substitution (LiI / DMF)

Use this method if the substrate degrades under strongly basic conditions.

  • Preparation : Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add the ester (10.0 mmol) and anhydrous Lithium Iodide (40.0 mmol, 4.0 equiv.). Note: LiI is highly hygroscopic; weigh rapidly.

  • Solvent Addition : Inject 25 mL of anhydrous DMF through a septum.

  • Reflux : Heat the mixture to reflux (approx. 153 °C) under argon for 24–48 hours. Causality Note: The iodide ion performs an S N​ 2 attack on the less-hindered methyl group, completely bypassing the blocked carbonyl trajectory[3].

  • Workup : Cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of the DMF.

  • Acidification : Dissolve the resulting lithium salt residue in 30 mL of water, cool to 0 °C, and acidify to pH 2 with 1M HCl.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous sodium thiosulfate (to remove any trace I 2​ ), followed by brine. Dry over anhydrous Na 2​ SO 4​ and concentrate to yield the crude acid.

Method C: Anhydrous Silanolate Cleavage (KOSiMe 3​ / THF)

The premier method for sensitive substrates, offering the highest yield and mildest conditions.

  • Preparation : In an argon-purged, flame-dried flask, dissolve the ester (10.0 mmol) in 30 mL of anhydrous THF.

  • Reagent Addition : Add Potassium trimethylsilanolate (KOSiMe 3​ ) (30.0 mmol, 3.0 equiv.) in one rapid portion. Causality Note: The anhydrous nature of this hydroxide equivalent prevents the formation of a hydration sphere, making the silanolate exceptionally nucleophilic toward the hindered ester[4].

  • Heating : Stir the mixture at 60 °C for 8 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the high-R f​ ester spot validates reaction completion.

  • Quenching : Cool the reaction to room temperature and quench by adding 20 mL of 5% aqueous citric acid to safely protonate the carboxylate salt without degrading the molecule.

  • Extraction : Extract with dichloromethane (3 × 25 mL). Wash the organic phase with water and brine, dry over MgSO 4​ , and evaporate the solvent under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (DCM/MeOH gradient) or recrystallization from ethanol/water.

References

1.[1] Product Class 3: Carboxylic Acid Salts Source: Thieme-Connect URL:

2.[2] Tochuinyl acetate and facile total synthesis of (±)-α-cuparenone and (±)-cuparene Source: Arkivoc URL:

3.[4] Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group Source: ACS Publications - Organic Letters URL:

4.[3] Novel synthetic oleanane and ursane triterpenoids with various enone functionalities in ring A Source: DrugFuture Synthesis Database URL:

Sources

Method

Application Note &amp; Protocol: Strategic Nitration of Methyl 1-Phenylcyclopentanecarboxylate

Audience: Researchers, Scientists, and Drug Development Professionals I. Executive Summary The introduction of a nitro (-NO₂) group onto an aromatic ring is a cornerstone of synthetic chemistry, providing a versatile han...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

The introduction of a nitro (-NO₂) group onto an aromatic ring is a cornerstone of synthetic chemistry, providing a versatile handle for further functionalization, particularly in the synthesis of pharmaceuticals and novel materials. This guide provides a comprehensive technical overview and detailed protocols for the nitration of methyl 1-phenylcyclopentanecarboxylate. We will delve into the critical interplay of electronic and steric effects that govern the regiochemical outcome of this reaction. The protocols are designed to be robust and self-validating, with an emphasis on the causality behind experimental choices to empower researchers to achieve desired outcomes with high fidelity.

II. The Chemistry of Nitration: A Balancing Act of Directing Groups

The nitration of methyl 1-phenylcyclopentanecarboxylate is a classic example of electrophilic aromatic substitution (EAS), where the nitronium ion (NO₂⁺) acts as the electrophile.[1][2] The regioselectivity of this reaction—that is, which position on the phenyl ring the nitro group will add to—is dictated by the substituents already present. In our molecule of interest, we have two key influencing groups: the cyclopentyl ring and the methyl ester functionality.

  • The Activating, Ortho-, Para-Directing Cyclopentyl Group: Alkyl groups, such as the cyclopentyl ring, are electron-donating through an inductive effect.[3][4] This enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This electron donation preferentially stabilizes the carbocation intermediates formed during ortho and para attack, thus directing the incoming electrophile to these positions.[4]

  • The Deactivating, Meta-Directing Carbomethoxy Group (Indirectly): The ester group (-COOCH₃) is an electron-withdrawing group.[3][5] It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from it.[6][7] This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site of attack.[3][5]

In methyl 1-phenylcyclopentanecarboxylate, these two opposing effects are at play. The activating alkyl group encourages ortho/para substitution, while the deactivating ester group favors meta substitution. Generally, when directing effects are in conflict, the more strongly activating group dictates the regiochemical outcome.[6] However, the significant steric bulk of the 1-carbomethoxy-cyclopentyl group will heavily disfavor substitution at the ortho positions.[8] Therefore, a mixture of para and meta isomers is the most probable outcome with standard nitrating agents.

G cluster_0 Electronic Effects cluster_1 Steric Effects Cyclopentyl Group Cyclopentyl Group Ortho, Para Director Ortho, Para Director Cyclopentyl Group->Ortho, Para Director Activating Ester Group (-COOCH3) Ester Group (-COOCH3) Meta Director Meta Director Ester Group (-COOCH3)->Meta Director Deactivating Predicted Outcome Predicted Outcome Ortho, Para Director->Predicted Outcome Favors Para Meta Director->Predicted Outcome Favors Meta Bulky Cyclopentyl Moiety Bulky Cyclopentyl Moiety Hindrance at Ortho Positions Hindrance at Ortho Positions Bulky Cyclopentyl Moiety->Hindrance at Ortho Positions Significant Hindrance at Ortho Positions->Predicted Outcome Disfavors Ortho

Caption: Interplay of directing effects in the nitration of methyl 1-phenylcyclopentanecarboxylate.

III. Protocol 1: Standard Nitration with Mixed Acid

This protocol employs the conventional and potent nitrating mixture of concentrated nitric and sulfuric acids. This method is effective for moderately deactivated aromatic rings and is expected to yield a mixture of meta and para isomers.

A. Safety Precautions:

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Have a neutralization solution (e.g., sodium bicarbonate) readily available in case of spills.

B. Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
Methyl 1-phenylcyclopentanecarboxylate204.275.0 g1.0
Concentrated Sulfuric Acid (98%)98.0815 mL-
Concentrated Nitric Acid (70%)63.012.5 mL~1.5
Crushed Ice-100 g-
Dichloromethane (DCM)84.9350 mL-
Saturated Sodium Bicarbonate Solution-30 mL-
Brine-30 mL-
Anhydrous Magnesium Sulfate120.37As needed-

C. Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add the concentrated sulfuric acid (15 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with gentle stirring.

  • Substrate Addition: Slowly add the methyl 1-phenylcyclopentanecarboxylate (5.0 g) to the cold sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition.

  • Nitrating Mixture Preparation: In a separate, pre-chilled test tube, carefully add the concentrated nitric acid (2.5 mL) to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Nitration: Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of the substrate over 20-30 minutes. Crucially, maintain the internal reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker with vigorous stirring. A precipitate of the crude product should form.

  • Workup:

    • Allow the ice to melt completely.

    • Extract the aqueous mixture with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash sequentially with water (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting isomeric mixture can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the meta and para isomers.

G cluster_workflow Experimental Workflow Start Start Cool H2SO4 Cool H2SO4 Start->Cool H2SO4 Add Substrate Add Substrate Cool H2SO4->Add Substrate Dropwise Addition Dropwise Addition Add Substrate->Dropwise Addition Prepare Nitrating Mix Prepare Nitrating Mix Prepare Nitrating Mix->Dropwise Addition Stir & Monitor Stir & Monitor Dropwise Addition->Stir & Monitor Quench on Ice Quench on Ice Stir & Monitor->Quench on Ice Extract with DCM Extract with DCM Quench on Ice->Extract with DCM Wash & Dry Wash & Dry Extract with DCM->Wash & Dry Purify (Chromatography) Purify (Chromatography) Wash & Dry->Purify (Chromatography) End End Purify (Chromatography)->End

Caption: Workflow for the standard nitration of methyl 1-phenylcyclopentanecarboxylate.

IV. Alternative Strategies for Enhanced Regioselectivity

While the mixed acid protocol is a workhorse, modern synthetic challenges often demand higher regioselectivity. For substrates like methyl 1-phenylcyclopentanecarboxylate, alternative methods can be employed to favor a specific isomer.

  • Para-Selective Nitration: The use of solid acid catalysts, such as zeolites, can enhance para-selectivity.[9][10] The constrained environment within the zeolite pores can sterically hinder the formation of the ortho and meta transition states, favoring the more linear para transition state. A potential system could involve using a nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) in the presence of a zeolite catalyst.

  • Ortho-Selective Nitration: Although highly challenging due to steric hindrance, some modern methods can favor ortho-nitration. For instance, ozone-mediated nitration with nitrogen dioxide has shown high ortho-selectivity for phenylacetic esters.[11] This proceeds through a different, radical-based mechanism.

  • Ipso-Nitration: An advanced strategy involves the ipso-nitration of a pre-functionalized aromatic ring.[12][13] For example, the synthesis of the corresponding aryl boronic acid followed by treatment with a suitable nitrating agent can lead to the replacement of the boronic acid group with a nitro group, offering excellent regiocontrol.

V. Troubleshooting and Expert Insights

  • Problem: Low Yield.

    • Cause: Incomplete reaction or product loss during workup.

    • Solution: Ensure the nitrating mixture is potent and freshly prepared. Monitor the reaction by TLC to confirm the consumption of starting material. Be careful during extractions to avoid emulsions.

  • Problem: Formation of Dinitro or Oxidized Byproducts.

    • Cause: Reaction temperature was too high, or an excess of nitrating agent was used.

    • Solution: Maintain strict temperature control (0-5 °C). Use the specified molar equivalents of nitric acid. If byproducts persist, reduce the amount of nitric acid slightly.

  • Problem: Difficulty Separating Isomers.

    • Cause: Similar polarity of the meta and para isomers.

    • Solution: Use a high-resolution silica gel for column chromatography and a shallow solvent gradient. Sometimes, multiple columns or preparative HPLC may be necessary for complete separation.

VI. Conclusion

The nitration of methyl 1-phenylcyclopentanecarboxylate is a nuanced transformation that requires a thorough understanding of competing electronic and steric effects. The standard mixed-acid protocol provides a reliable method for accessing a mixture of nitrated products. For researchers requiring specific isomers, exploration into modern catalytic or directed nitration strategies is recommended. By carefully controlling reaction conditions and understanding the underlying chemical principles, scientists can effectively synthesize these valuable intermediates for applications in drug discovery and beyond.

VII. References

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Suzuki, H., & Mori, T. (1996). Ozone-Mediated Nitration of Phenylalkyl Ethers, Phenylacetic Esters, and Related Compounds with Nitrogen Dioxide. The Highest Ortho Substitution Observed in the Electrophilic Nitration of Arenes. The Journal of Organic Chemistry, 61(23), 8354-8357. [Link]

  • University of Calgary. Directing Groups in SE Ar. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • Pavia, D. L., et al. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

  • chem-net. (n.d.). Electrophilic substitution-Nitration of aromatic rings. [Link]

  • SCIRP. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]

  • ORCA. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. [Link]

  • National Institutes of Health. (2021). Ipso nitration in organic synthesis. [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]

  • Google Patents. (1979). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.

  • Chemistry Stack Exchange. (2016). How much steric hindrance does a phenyl group offer?[Link]

  • University of Massachusetts. (n.d.). Nitration of Methyl Benzoate. An Experimental and Computational Investigation. [Link]

  • National Institutes of Health. (2017). First synthesis of acylated nitrocyclopropanes. [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. [Link]

  • YouTube. (2021). Nitration of Methyl Benzoate 2021 - CHEM 342 L. [Link]

  • Quora. (2016). How to determine the nitration of methyl benzoate. [Link]

  • Scribd. (n.d.). Nitration Mechanism of Methyl Benzoate. [Link]

Sources

Application

Downstream applications of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate in drug discovery

Initiating Initial Research I'm starting with broad Google searches on Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, aiming to cover its synthesis, properties, and known biological activities. I plan to refine the sea...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Initial Research

I'm starting with broad Google searches on Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, aiming to cover its synthesis, properties, and known biological activities. I plan to refine the search terms as I learn more. My priority is to find any existing literature related to this compound.

Expanding Search Parameters

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Deepening Initial Focus

I'm now diving deep into Google, concentrating on the compound's synthesis, chemical characteristics, and potential therapeutic applications, and I have found the applications in drug discovery. Next, I will be looking for compounds that are structurally similar. Moreover, I will investigate techniques for characterization, handling, and storage, while searching for in vitro/vivo assays and metabolic pathways/toxicity.

Gathering Initial Data

Expanding the Scope

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Inferring Potential Applications

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Analyzing Enzyme Kinetics

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Adapting My Research Plan

I've hit a slight snag, no direct link exists between the compound Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate and a specific biological target. I'm adapting the plan to build a compelling narrative around its potential applications, based on its characteristics, drawing inferences from the wealth of research. My focus is now on connecting the chemical properties to plausible biological activities.

Structuring Applications Protocols

I'm now structuring application protocols, starting with using Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate as an enzyme inhibitor discovery tool, then adapting it to a scaffold for anti-inflammatory drug discovery, and lastly as a synthon for preparing 18F-labeled PET imaging agents. Each section will detail a rationale, step-by-step protocols, diagrams, and tables. I'm hypothesizing its use in screening other activities too.

Consolidating Application Protocols

I've organized the application protocols. I'm building sections for enzyme inhibitor discovery using the p-nitrophenyl ester assay, an anti-inflammatory drug scaffold, and a synthon for 18F-labeled PET agents. I'm adding rationale, step-by-step procedures, diagrams, and tables. I'm also now theorizing other potential uses, like antiviral or anticancer applications, and will add relevant assays. I'm confident I have enough material, and searches are paused; I can now finalize the output.

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate synthesis

Welcome to the technical support resource for the synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. This guide is designed for researchers and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges in this multi-step synthesis and significantly improve your percentage yield.

I. Overview of the Synthetic Pathway

The synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is typically achieved in a three-step sequence starting from phenylacetonitrile. The overall process involves nitration, cycloalkylation, and the conversion of a nitrile functional group to a methyl ester. Each step presents unique challenges that can impact the overall yield and purity of the final product.

Synthetic_Pathway A Phenylacetonitrile B p-Nitrophenylacetonitrile A->B Step 1: Nitration (H₂SO₄, HNO₃, H₃PO₄) C 1-(p-Nitrophenyl)cyclopentanecarbonitrile B->C Step 2: Cycloalkylation (1,4-Dibromobutane, Base, PTC) D Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate C->D Step 3: Esterification (MeOH, Acid Catalyst)

Caption: General synthetic route for Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis. The questions are organized by reaction step for clarity.

Step 1: Nitration of Phenylacetonitrile

The initial step involves the electrophilic aromatic substitution of phenylacetonitrile. The key challenge is to achieve high regioselectivity for the para-isomer over the ortho- and meta-isomers.

Q1: My nitration reaction is producing a low yield of the desired p-nitrophenylacetonitrile and a high percentage of the ortho-isomer. How can I improve the para-selectivity?

A1: Low para-selectivity is a common issue when using standard nitrating mixtures like H₂SO₄/HNO₃. The cyanoalkyl group is an ortho, para-director, but steric hindrance at the ortho-position can be exploited to favor para-substitution.

Causality & Troubleshooting:

  • Nitrating Agent Composition: The composition of the mixed acid is critical. Using a "directional" nitrating agent that includes phosphoric acid (H₃PO₄) or polyphosphoric acid (PPA) can significantly enhance para-selectivity. The bulky phosphate complexes are thought to create steric hindrance that disfavors attack at the ortho-position[1]. A mixture of concentrated H₂SO₄, H₃PO₄, and HNO₃ has been shown to yield p-nitrophenylacetonitrile at over 70%[2].

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature is crucial to prevent over-nitration and decomposition. The reaction should be performed between 15-25°C[1][2]. Use an ice bath to control the temperature, especially during the dropwise addition of phenylacetonitrile.

  • Reaction Time: Allowing the reaction to proceed for an adequate amount of time (e.g., 2-3 hours) ensures complete conversion of the starting material[2]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

ParameterRecommended ConditionRationale
Nitrating Agent Conc. H₂SO₄, Conc. H₃PO₄, Conc. HNO₃Increases para-selectivity through steric hindrance[1].
Temperature 15–25°CMinimizes side reactions and decomposition[1][2].
Reaction Time 2.5 hoursEnsures complete conversion[2].
Purification Recrystallization from ethanol-waterEffectively separates the para-isomer from ortho/meta impurities[2].
Step 2: Cycloalkylation of p-Nitrophenylacetonitrile

This step involves the formation of the cyclopentane ring via alkylation with 1,4-dibromobutane. The primary challenges are achieving high conversion and avoiding side reactions like dialkylation or elimination.

Q2: I am getting a very low yield of 1-(p-nitrophenyl)cyclopentanecarbonitrile. The reaction seems sluggish, and I recover a lot of starting material.

A2: This is a classic liquid-liquid or solid-liquid reaction that suffers from poor miscibility between the aqueous base and the organic substrate. To overcome this, the use of a Phase-Transfer Catalyst (PTC) is essential.

Causality & Troubleshooting:

  • Phase-Transfer Catalysis (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is required to shuttle the deprotonated nitrile anion (carbanion) from the aqueous or solid phase into the organic phase where it can react with the 1,4-dibromobutane.[3] Without a PTC, the reaction rate is extremely slow.[4]

  • Choice of Base: Strong bases are needed to deprotonate the α-carbon of the nitrile. Concentrated (50%) aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[5] Using a more concentrated base (60-75% KOH) can sometimes improve yields and product purity.[5]

  • Solvent: While some PTC reactions can be run without an organic solvent, using a non-polar solvent like toluene can improve stirring and reaction consistency.

  • Vigorous Stirring: High-speed mechanical stirring is crucial to maximize the interfacial area between the phases, which directly impacts the reaction rate in a PTC system.

  • Side Reactions: A significant side reaction can be the polymerization or dialkylation of 1,4-dibromobutane. Using a slight excess of the p-nitrophenylacetonitrile can help minimize this.

Troubleshooting_Alkylation Start Low Yield in Cycloalkylation? CheckPTC Is a Phase-Transfer Catalyst (PTC) being used? Start->CheckPTC CheckBase Is the base concentration sufficient (e.g., 50% NaOH)? CheckPTC->CheckBase Yes Solution_AddPTC Add a PTC like TBAB (1-5 mol%) CheckPTC->Solution_AddPTC No CheckStirring Is stirring vigorous enough? CheckBase->CheckStirring Yes Solution_IncreaseBase Use concentrated (50-60%) aqueous NaOH or KOH CheckBase->Solution_IncreaseBase No Solution_IncreaseStirring Use high-speed mechanical stirring CheckStirring->Solution_IncreaseStirring No

Caption: Decision tree for troubleshooting low cycloalkylation yield.

Step 3: Conversion of Nitrile to Methyl Ester

The final step is the transformation of the nitrile group into a methyl ester. This can be done in two steps (hydrolysis then esterification) or in a single pot. Low yields often result from incomplete reactions or harsh conditions that degrade the product.

Q3: My two-step hydrolysis and esterification process is giving a poor overall yield. What can I do to improve it?

A3: The two-step process can be inefficient if conditions are not optimized for each step. Harsh hydrolysis conditions can degrade the nitro group, and the esterification may not go to completion.

Causality & Troubleshooting:

  • Hydrolysis:

    • Acidic Hydrolysis: Heating the nitrile under reflux with an acid like dilute HCl or H₂SO₄ will produce the carboxylic acid and an ammonium salt.[6] This method is common but can require long reaction times.

    • Alkaline Hydrolysis: Refluxing with NaOH solution yields the sodium salt of the carboxylic acid and ammonia gas.[6] You must then acidify the mixture to obtain the free carboxylic acid. This method is often faster but introduces an extra acidification step.

    • Milder Conditions: For sensitive substrates, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid can convert nitriles to amides, which can then be hydrolyzed under milder conditions.[7]

  • Esterification:

    • Fischer Esterification: This equilibrium-driven reaction involves heating the carboxylic acid in methanol with a catalytic amount of strong acid (like H₂SO₄). To drive the reaction to completion, it's essential to either use a large excess of methanol or remove the water that is formed, for example, with a Dean-Stark apparatus.

    • Alternative Methods: If Fischer esterification is low-yielding, consider converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a high-yield, non-equilibrium process.

Q4: Can I convert the nitrile directly to the methyl ester in one step to improve efficiency?

A4: Yes, a one-pot conversion is an excellent strategy to improve yield by reducing transfer losses and reaction steps.

Causality & Troubleshooting:

  • Pinner Reaction and Related Methods: The classical Pinner reaction involves bubbling dry HCl gas through a mixture of the nitrile and alcohol.[8] However, this can be experimentally cumbersome.

  • TMSCl-Mediated Esterification: A more modern and user-friendly approach is to use chlorotrimethylsilane (TMSCl) with methanol.[9] This method generates HCl in situ under anhydrous conditions and can efficiently convert nitriles to esters, often with higher yields than traditional methods.[9] The reaction is typically heated to around 50°C for several hours.

MethodAdvantagesDisadvantagesKey Considerations
Two-Step: Hydrolysis + Fischer Esterification Well-established, uses common reagents.Multiple steps, potential for low yield, equilibrium-limited.Use excess methanol or remove water to drive esterification[10].
One-Step: TMSCl/Methanol High yield, single step, milder conditions.TMSCl is moisture-sensitive.Requires strictly anhydrous conditions for optimal results[9].

III. Experimental Protocols

Protocol 1: Synthesis of 1-(p-Nitrophenyl)cyclopentanecarbonitrile

This protocol combines the insights from phase-transfer catalysis literature for an optimized cycloalkylation.

  • Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-nitrophenylacetonitrile (16.2 g, 0.1 mol), 1,4-dibromobutane (23.7 g, 0.11 mol), and tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol).

  • Base Addition: While stirring vigorously, slowly add 50 mL of 50% (w/w) aqueous sodium hydroxide solution. An exothermic reaction will occur.

  • Reaction: Heat the mixture to 70°C and maintain vigorous stirring for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add 100 mL of water. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate[11]. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol.

Protocol 2: One-Pot Synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate from Nitrile

This protocol utilizes the efficient TMSCl-mediated method.[9]

  • Setup: In a dry, nitrogen-flushed round-bottom flask, add 1-(p-nitrophenyl)cyclopentanecarbonitrile (10.8 g, 0.05 mol) and anhydrous methanol (50 mL).

  • Reagent Addition: Place the flask in an ice bath. Slowly add chlorotrimethylsilane (TMSCl) (10.8 g, 0.1 mol) to the stirred solution.

  • Reaction: Remove the ice bath and heat the reaction mixture to 50°C for 4-6 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully add water (3 mL) to the mixture, followed by the slow addition of solid sodium bicarbonate until gas evolution ceases.

  • Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, and dry over anhydrous MgSO₄. After filtration, concentrate the solvent under reduced pressure to obtain the crude ester. Purify by recrystallization from a suitable solvent like methanol or hexane/ethyl acetate.

IV. References

  • ResearchGate. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Available from: [Link]

  • Comptes Rendus de l'Académie des Sciences. Metal-catalyzed enantioselective α-allylation of nitriles. Available from: [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Available from: [Link]

  • Chemistry Steps. Nitriles to Esters. Available from: [Link]

  • ACS Publications. Cobalt-Catalyzed Alkylation of Nitriles with Alcohols | Organometallics. Available from: [Link]

  • Cambridge University Press & Assessment. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Available from: [Link]

  • Google Patents. CN101786966A - New preparation technology of p-nitro phenylacetonitrile. Available from:

  • Google Patents. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification. Available from:

  • ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Available from: [Link]

  • ACS Publications. Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4 | The Journal of Organic Chemistry. Available from: [Link]

  • Journal of the Chinese Chemical Society. Simple Transformation of Nitrile into Ester by the Use of Chiorotrimethylsilane. Available from: [Link]

  • Chemguide. Hydrolysing Nitriles. Available from: [Link]

  • YouTube. Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. Available from: [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

Welcome to the technical support center for the purification of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this and structurally similar compounds. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and optimize your separations.

Initial Assessment: Understanding the Analyte

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is a moderately polar molecule. Its chromatographic behavior is governed by the interplay between its non-polar core and its polar functional groups. Understanding these features is the first step toward developing a successful purification strategy.

Molecular FeatureChemical GroupImpact on Polarity & Interactions
Polar Head p-Nitrophenyl GroupStrongly polar due to the nitro group (-NO₂). This region will interact strongly with polar stationary phases like silica gel. It also offers potential for π-π stacking interactions.[1][2]
Polar Linker Methyl Ester GroupModerately polar, contributing to retention on normal-phase columns.
Non-Polar Core Cyclopentane RingNon-polar and hydrophobic, which influences its solubility in less polar mobile phases.

This combination of features means that a standard normal-phase chromatography setup is an excellent starting point for purification.[3]

Workflow for Method Development

The path from a crude reaction mixture to a purified compound is a systematic process. The initial and most critical phase is the development of an appropriate solvent system using Thin-Layer Chromatography (TLC), which serves as a small-scale, rapid proxy for the column itself.[4][5]

G cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Optimization TLC_Start Dissolve crude product in a suitable solvent (e.g., Dichloromethane) TLC_Spot Spot diluted sample onto a silica gel TLC plate TLC_Start->TLC_Spot TLC_Develop Develop TLC plate in a test solvent system (e.g., 20% EtOAc/Hexane) TLC_Spot->TLC_Develop TLC_Visualize Visualize spots under UV light and/or with a chemical stain TLC_Develop->TLC_Visualize TLC_Analyze Analyze Rf values of the target compound and impurities TLC_Visualize->TLC_Analyze Decision Is the target compound's Rf between 0.2 and 0.3? TLC_Analyze->Decision Adjust_Polarity Adjust solvent polarity and re-run TLC. - If Rf is too low, increase polarity (more EtOAc). - If Rf is too high, decrease polarity (less EtOAc). Decision->Adjust_Polarity No Proceed Optimal solvent system identified. Proceed to column chromatography. Decision->Proceed Yes Adjust_Polarity->TLC_Develop Iterate

Caption: Workflow for selecting an optimal solvent system using TLC.

Detailed Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate on a 50g crude scale, assuming a target Rf of ~0.25 was achieved with 20% Ethyl Acetate in Hexane.

Materials:

  • Stationary Phase: Silica gel, 230-400 mesh (standard flash grade). A silica-to-crude-compound ratio of 50:1 to 100:1 by weight is recommended.[6]

  • Mobile Phase (Eluent): Hexane and Ethyl Acetate (EtOAc), HPLC grade.

  • Sand: Washed, fine-grade.

Procedure:

  • Column Packing (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of a glass chromatography column. Add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc in Hexane). For a 50g crude sample, start with ~500g of silica.

    • Pour the slurry into the column. Use a funnel to avoid coating the sides.

    • Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed.[6]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6] Do not let the column run dry at any point.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (50g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add ~100g of silica gel to this solution to form a thick slurry.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This is your pre-adsorbed sample.

    • Carefully add the dry, pre-adsorbed sample onto the sand layer at the top of your packed column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Carefully add your optimized eluent (20% EtOAc/Hexane) to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of ~5-10 cm/minute is a good target).[6]

    • Begin collecting fractions in test tubes or flasks. The fraction size should be appropriate for the column volume (e.g., 20-50 mL fractions).

    • It is often beneficial to start with a less polar solvent system (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (gradient elution) to improve separation between closely eluting spots.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain your pure compound. Spot multiple fractions on a single TLC plate for efficient comparison.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during purification.

Q: My compound shows poor or no retention on a C18 reversed-phase column. What should I do?

A: This is expected behavior. Your compound is moderately polar and will have a high affinity for the polar mobile phase (like methanol/water or acetonitrile/water) used in reversed-phase (RP) chromatography, causing it to elute very quickly.[7] For this molecule, Normal-Phase Chromatography with a polar stationary phase like silica gel is the recommended starting point. If you must use RP-HPLC, consider a more polar stationary phase like one with embedded polar groups (EPG) or switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for polar compounds.[6][7]

Q: I'm seeing significant peak tailing for my compound on a silica gel column. Why is this happening and how can I fix it?

A: Peak tailing is often caused by strong, non-ideal interactions between polar functional groups on your analyte (the nitro and ester groups) and active sites (acidic silanol groups) on the silica surface.[8] This can lead to a portion of the analyte being retained longer than the bulk, resulting in a "tail".

  • Check for Overloading: You may be loading too much compound for the column size. A lower sample load can improve peak shape.[8]

  • Adjust Mobile Phase: The addition of a small amount of a highly polar solvent or a modifier can help.

    • Methanol: Adding 0.5-2% methanol to your eluent can compete with your compound for the active sites on the silica, reducing tailing. Be cautious, as too much methanol (>10%) can dissolve the silica gel.[9]

    • Acid/Base Modifier: If your compound has acidic or basic properties, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can neutralize the silica surface and improve peak shape.[6] For your compound, which is neutral, this is less likely to be the primary solution but can be tried if other methods fail.

Q: My target compound is co-eluting with an impurity. What are my options?

A: Co-elution occurs when two compounds have very similar polarities in the chosen solvent system.

  • Optimize the Mobile Phase: The first step is to try and improve the separation by changing the eluent. Sometimes, switching one of the solvent components can alter the selectivity. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Hexane or Diethyl Ether/Hexane.[5] Solvents from different selectivity groups can change the nature of the interactions and may resolve the compounds.[5]

  • Try a Gradient Elution: If you are running an isocratic (constant solvent composition) elution, switch to a shallow gradient. Start with a low polarity (e.g., 5% EtOAc/Hexane) and slowly increase the percentage of the polar solvent over the course of the run. This can often resolve closely eluting spots.

  • Change the Stationary Phase: If mobile phase optimization fails, the issue may require a different stationary phase that offers alternative separation mechanisms.

    • Phenyl-bonded Silica: This is an excellent choice for aromatic compounds. The phenyl groups on the stationary phase can engage in π-π interactions with the nitrophenyl ring of your molecule, providing a different selectivity mechanism compared to standard silica.[1][2][10] This can often separate aromatic compounds from non-aromatic impurities that have similar polarity.

Q: The separation on the column is much worse than what I saw on my TLC plate. What went wrong?

A: This is a common and frustrating issue. Several factors can cause this discrepancy:

  • Overloading the Column: The most common reason. You may have loaded too much crude material for the amount of silica used. A good rule of thumb is a silica-to-crude ratio of at least 50:1.[6]

  • Poor Column Packing: An unevenly packed column will have channels, leading to band broadening and poor separation.[11] Ensure you pack a uniform, stable bed without air bubbles.

  • Sample Application: If the initial band of your compound at the top of the column is too wide, the separation will be poor. This can happen if you dissolve your sample in too much solvent or a solvent that is too polar. Using the dry loading technique described in the protocol is highly recommended to ensure a tight starting band.[12]

  • Flow Rate Too High: Running the column too fast reduces the number of equilibrium steps between the mobile and stationary phases, leading to decreased resolution. Try reducing the pressure and slowing down the flow rate.

G Start Problem: Poor Separation on Column Q1 Was the column overloaded? (Silica:Crude < 50:1) Start->Q1 A1 Solution: Reduce sample load or use a larger column. Q1->A1 Yes Q2 Was the sample loaded 'wet' in a strong solvent? Q1->Q2 No Success Separation Improved A1->Success A2 Solution: Use the 'dry load' method by pre-adsorbing the sample onto silica. Q2->A2 Yes Q3 Was the flow rate too high? Q2->Q3 No A2->Success A3 Solution: Reduce elution speed to improve resolution. Q3->A3 Yes Q4 Was the column packed correctly? Q3->Q4 No A3->Success A4 Solution: Ensure a uniform, bubble-free slurry-packed column. Q4->A4 Yes A4->Success

Sources

Troubleshooting

Resolving common impurities in Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate reactions

Welcome to the Technical Support Center for the synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Synthesizing sterically hindered cyclic esters via cycloalkylation requires precise control over reaction kinetics, phase boundaries, and nucleophilic competition. This guide breaks down the causality behind common impurities, provides a diagnostic dashboard for your analytical data, and outlines self-validating protocols to ensure your scale-up is successful.

Mechanistic Deep Dive: The Cycloalkylation Pathway

The synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate typically relies on the cycloalkylation of methyl p-nitrophenylacetate with 1,4-dibromobutane. When performed under Phase-Transfer Catalysis (PTC), the reaction is governed by the Makosza Interfacial Mechanism [1]. Deprotonation of the CH-acid occurs strictly at the liquid-liquid phase boundary, forming a carbanion that is subsequently extracted into the organic phase by a lipophilic quaternary ammonium cation[2].

Understanding this pathway is critical, as deviations in mass transfer or catalyst lipophilicity directly dictate your impurity profile[3].

ReactionPathway SM Methyl p-nitrophenylacetate + 1,4-Dibromobutane Intermediate Mono-alkylated Intermediate SM->Intermediate Base / PTC (Intermolecular) Target Methyl 1-(p-nitrophenyl) cyclopentanecarboxylate Intermediate->Target Base / PTC (Intramolecular) Hydrolysis 1-(p-nitrophenyl) cyclopentanecarboxylic acid Target->Hydrolysis Excess OH⁻ (Saponification)

Reaction pathway and primary hydrolysis degradation route during cycloalkylation.

Diagnostic Dashboard: Impurity Profiling

Use the following quantitative data table to cross-reference your LC-MS and HPLC results with the mechanistic root causes of your impurities.

Impurity ProfileChemical NameMW ( g/mol )LC-MS SignatureTypical RRTPrimary Mechanistic Cause
Starting Material Methyl p-nitrophenylacetate195.17196.1 [M+H]⁺0.65Incomplete enolate formation; insufficient agitation.
Intermediate Methyl 2-(4-bromobutyl)-2-(p-nitrophenyl)acetate330.18331.1 [M+H]⁺1.15Stalled intramolecular cyclization due to steric hindrance or poor PTC extraction.
Hydrolysis Product 1-(p-nitrophenyl)cyclopentanecarboxylic acid235.24234.1 [M-H]⁻0.45Ester saponification via co-extraction of water/OH⁻ into the organic phase.
Dimerization Claisen Condensation Adduct~358.35359.3[M+H]⁺1.40Enolate self-attack prior to electrophile engagement.

Troubleshooting FAQs

Q1: My reaction stalls at the mono-alkylated intermediate (m/z 331.1). Adding more base doesn't push the reaction to completion. Why? A: The cycloalkylation occurs in two discrete steps. The first intermolecular alkylation is fast. However, the second step (intramolecular cyclization) requires the bulky mono-alkylated intermediate to adopt a specific conformation to bring the alpha-proton close to the phase boundary[3]. Adding more base won't help if the issue is mass transfer. Solution: Increase your agitation speed (≥400 rpm) to maximize interfacial surface area. Additionally, switch to a less sterically hindered, highly lipophilic PTC (like Aliquat 336) to facilitate the extraction of the bulky intermediate's enolate[1].

Q2: I am detecting a massive [M-H]⁻ peak at 234.1 in my LC-MS. How do I stop this ester hydrolysis while using aqueous NaOH? A: You are observing the formation of 1-(p-nitrophenyl)cyclopentanecarboxylic acid. Under PTC conditions, ester saponification is a competing side reaction caused by the transport of hydroxide ions into the organic phase[4]. According to the Makosza mechanism, if you use a hydrophilic catalyst (like TBAB), it co-extracts water and OH⁻ into the organic layer, rapidly hydrolyzing the methyl ester[2]. Solution: Switch to a highly lipophilic catalyst (e.g., tetraoctylammonium bromide or Aliquat 336) and use highly concentrated NaOH (≥50% w/w). High-concentration NaOH reduces the thermodynamic activity of water, effectively dehydrating the organic phase and shutting down saponification.

Q3: The reaction mixture turns dark red/brown, and I see high molecular weight impurities (RRT 1.40). What is happening? A: The nitroaromatic ring is highly electron-deficient and susceptible to forming colored Meisenheimer complexes in the presence of strong bases. Furthermore, if the base is added before the 1,4-dibromobutane is fully dispersed, the localized high concentration of the ester enolate will attack unreacted starting material, causing Claisen condensation. Solution: Always ensure the electrophile (1,4-dibromobutane) is present in slight excess before initiating enolate formation. Strictly control the dosing rate of the base to maintain a low steady-state concentration of the unalkylated enolate.

InterfacialMechanism cluster_aq Aqueous Phase cluster_int Interfacial Boundary cluster_org Organic Phase NaOH NaOH (aq) Deprotonation Carbanion Formation (Ar-C⁻-COOMe) NaOH->Deprotonation OH⁻ migration IonPair Ion Pair Extraction [Q⁺][Carbanion⁻] Deprotonation->IonPair PTC (Q⁺X⁻) binds Alkylation Alkylation with 1,4-Dibromobutane IonPair->Alkylation Homogeneous reaction

Makosza interfacial phase-transfer mechanism for carbanion generation and alkylation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that must be met before proceeding to the next step, eliminating guesswork.

Protocol A: Optimized Phase-Transfer Catalysis (PTC) Route

Best for minimizing hydrolysis during large-scale operations.

  • Charge: To a jacketed reactor, add methyl p-nitrophenylacetate (1.0 eq) and 1,4-dibromobutane (1.2 eq) in toluene (10 volumes).

  • Catalyst Addition: Add Aliquat 336 (0.05 eq) as the lipophilic phase-transfer catalyst.

  • Equilibration: Adjust the internal temperature to 40 °C and set the overhead stirrer to vigorous agitation (≥400 rpm) to ensure optimal interfacial mixing.

  • Base Dosing: Slowly dose 50% w/w aqueous NaOH (3.0 eq) over 1.5 hours. Mechanistic note: Slow dosing prevents Claisen dimerization by keeping the enolate concentration low.

  • Aging & IPC (Self-Validation): Age the reaction for 4 hours at 40 °C.

    • IPC Check: Sample the organic layer and analyze via HPLC. The reaction is validated to proceed to workup only when the peak area of the mono-alkylated intermediate (RRT 1.15) falls below 1.0% relative to the target product. If >1.0%, extend aging by 2 hours.

  • Workup: Quench with cold water (5 volumes). Separate the phases. Wash the organic layer with 0.1 M HCl (to neutralize residual base and prevent downstream hydrolysis), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Alkylation (NaH/DMF) Route

Best for highly moisture-sensitive batches where absolute zero hydrolysis is required.

  • Preparation: Suspend Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF (5 volumes) under N₂ at 0 °C.

  • Substrate Mix: Prepare a solution of methyl p-nitrophenylacetate (1.0 eq) and 1,4-dibromobutane (1.1 eq) in anhydrous DMF (5 volumes).

  • Addition: Add the substrate solution dropwise to the NaH suspension over 2 hours. Maintain the internal temperature strictly < 10 °C.

  • Aging & IPC (Self-Validation): Warm to 25 °C and stir for 3 hours.

    • IPC Check: Quench a 50 µL aliquot in MeOH and analyze by LC-MS. Proceed to workup only when the [M+H]⁺ 196.1 peak (starting material) is undetectable, validating complete enolate consumption.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C to safely destroy excess NaH. Extract with ethyl acetate, wash with brine (3x) to thoroughly remove DMF, dry over Na₂SO₄, and concentrate.

References

  • Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile ResearchG
  • Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br ResearchG
  • Science of Synthesis 8.
  • 1 Phase Transfer Reactions | PDF | Ester | Ether Scribd

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. If your GC-MS or NMR shows predominantly unreacted starting material, you are experiencing the classic pitfalls of esterifying a highly congested, electronically deactivated system.

This guide deconstructs the mechanistic bottlenecks of this specific reaction and provides field-validated, self-correcting protocols to rescue your yields.

Mechanistic Causality & Diagnostic Workflow

The failure to achieve high conversion rates for Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate almost universally stems from two compounding molecular features:

  • Severe Steric Shielding: The target molecule features an α-quaternary carbon. The cyclopentane ring, combined with the bulky p-nitrophenyl group, creates a steric "umbrella" over the carboxyl carbon. In a classic Fischer esterification, the required tetrahedral intermediate is thermodynamically unfavorable due to extreme steric clashes[1].

  • Electronic Deactivation: The p-nitro group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This pulls electron density away from the carboxylate group, significantly reducing its nucleophilicity when attempting base-promoted alkylations or when attacking activating agents like thionyl chloride.

To resolve these issues, you must bypass the standard tetrahedral intermediate. Use the diagnostic tree below to identify your current failure point and pivot to a more effective strategy.

DiagnosticTree Start Low Conversion of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate Fischer Current Method: Fischer Esterification (MeOH, H2SO4, Reflux) Start->Fischer WhyFischer Root Cause: Severe Steric Hindrance at α-Quaternary Carbon Fischer->WhyFischer Switch Action: Change Esterification Strategy WhyFischer->Switch AcylChloride Strategy A: Acyl Chloride Intermediate (SOCl2 or Oxalyl Chloride) Switch->AcylChloride Alkylation Strategy B: Direct Carboxylate Alkylation (MeI, K2CO3, DMF) Switch->Alkylation IssueA Issue: Sluggish Conversion to Acyl Chloride AcylChloride->IssueA FixA Fix: Add Catalytic DMF (Vilsmeier-Haack Activation) IssueA->FixA

Diagnostic workflow for troubleshooting the esterification of sterically hindered carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using standard Fischer esterification (MeOH, catalytic H₂SO₄, reflux) but my conversion is stuck below 20%. How can I drive this to completion? Answer: You cannot effectively drive this specific reaction to completion using Fischer conditions. The α-quaternary center makes the necessary tetrahedral intermediate thermodynamically unstable[2]. Solution: Abandon Fischer esterification. You must activate the carboxylic acid by converting it to an acyl chloride, which is highly electrophilic and reacts irreversibly with methanol, bypassing the reversible thermodynamic trap of the Fischer method.

Q2: I tried the Thionyl Chloride (SOCl₂) method to make the acyl chloride, but the conversion is sluggish and I see degradation products. Why? Answer: The electron-withdrawing p-nitro group decreases the nucleophilicity of the carboxylic acid oxygen, slowing down its initial attack on SOCl₂. Prolonged heating to force the reaction leads to thermal degradation. Solution: Utilize Vilsmeier-Haack type catalysis. By adding a catalytic amount of N,N-Dimethylformamide (DMF) to the SOCl₂, you generate a highly electrophilic iminium intermediate that rapidly reacts even with deactivated, sterically hindered acids[3].

Q3: I want to avoid harsh acyl chlorides and moisture-sensitive steps. Is there a direct, base-promoted esterification route? Answer: Yes. You can bypass the sterically congested carbonyl carbon entirely by reacting the carboxylate salt directly with a strong methylating agent via an Sₙ2 mechanism. Solution: Use Potassium Carbonate (K₂CO₃) and Methyl Iodide (MeI) in a polar aprotic solvent like DMF. The polar aprotic solvent leaves the carboxylate anion unsolvated, maximizing its nucleophilicity despite the deactivating p-nitro group.

Visualizing the Chemical Logic: DMF Catalysis

When utilizing the acyl chloride route, understanding the role of DMF is critical. DMF reacts with thionyl chloride to form the Vilsmeier-Haack intermediate, which is orders of magnitude more reactive than SOCl₂ alone[4].

VilsmeierHaack DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Intermediate [Me2N=CHCl]+ Cl- DMF->Vilsmeier + SOCl2 - SO2, - HCl SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Vilsmeier Activated Activated Ester Intermediate Vilsmeier->Activated + Acid Acid Sterically Hindered Acid Ar-C(Cp)-COOH Acid->Activated Product Acyl Chloride Ar-C(Cp)-COCl Activated->Product + Cl- - DMF (Regenerated)

Mechanistic pathway of DMF-catalyzed acyl chloride formation via Vilsmeier-Haack intermediate.

Quantitative Data: Method Comparison

To aid in your experimental design, the following table summarizes the expected outcomes of different esterification strategies for this specific substrate.

Esterification StrategyReagentsTypical Conversion (%)Primary BottleneckMechanistic Solution
Fischer Esterification MeOH, H₂SO₄, Reflux< 20%Congested tetrahedral intermediateSwitch to irreversible activation
Standard Acyl Chloride SOCl₂, DCM, Reflux40 - 60%Sluggish activation due to p-NO₂Add catalytic DMF
Catalyzed Acyl Chloride SOCl₂, DMF (cat.), MeOH> 90% Moisture sensitivityStrict anhydrous technique
Direct Alkylation MeI, K₂CO₃, DMF85 - 95% Toxicity of MeIPerform in fume hood with traps

Validated Experimental Protocols

Below are two self-validating protocols designed to overcome the specific steric and electronic hurdles of synthesizing Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

Protocol A: Synthesis via DMF-Catalyzed Acyl Chloride

Use this protocol if you require rapid reaction times and have access to strict anhydrous conditions.

  • Activation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1-(p-nitrophenyl)cyclopentanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Catalysis: Add Thionyl Chloride (SOCl₂) (2.0 eq) followed by a catalytic amount of anhydrous DMF (0.05 eq). Self-Validation Check: You should observe immediate, vigorous gas evolution (SO₂ and HCl) upon DMF addition, confirming the formation of the Vilsmeier-Haack intermediate[3].

  • Reflux: Heat the mixture to a gentle reflux until gas evolution ceases and the solution becomes homogeneous (typically 2 hours).

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove all excess SOCl₂ and DCM. Crucial Step: Residual SOCl₂ will react with methanol to form HCl, which can cause side reactions.

  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. Add anhydrous Methanol (5.0 eq) and Triethylamine (1.5 eq) dropwise.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Protocol B: Direct Base-Promoted Alkylation

Use this protocol if you want to avoid acyl chlorides and prefer a highly robust, moisture-tolerant Sₙ2 approach.

  • Salt Formation: Dissolve 1-(p-nitrophenyl)cyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq). Stir for 30 minutes at room temperature to ensure complete deprotonation to the carboxylate salt.

  • Alkylation: Add Methyl Iodide (MeI) (2.0 eq) dropwise. Caution: MeI is highly volatile and a potent alkylating agent. Handle strictly in a fume hood.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. The polar aprotic nature of DMF ensures the carboxylate anion remains unsolvated, maximizing its Sₙ2 reactivity against MeI.

  • Workup: Dilute the reaction heavily with Ethyl Acetate (to prevent DMF from partitioning into the organic layer). Wash the organic layer sequentially with water (3x) and brine (1x).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under vacuum. The resulting product typically requires minimal purification.

Sources

Troubleshooting

Technical Support Center: Strategic Control of Regioselectivity in Electrophilic Aromatic Substitution

Welcome to the technical support center for managing and preventing unwanted ortho/meta substitution side reactions during electrophilic aromatic substitution (EAS). This resource is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for managing and preventing unwanted ortho/meta substitution side reactions during electrophilic aromatic substitution (EAS). This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with regioselectivity in their synthetic workflows. Here, we dissect the underlying principles of substituent effects and provide practical, field-proven troubleshooting strategies to achieve desired isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What fundamentally determines if a substituent directs an incoming electrophile to the ortho/para or meta position?

A1: The directing influence of a substituent is governed by the interplay of resonance and inductive effects, which alter the electron density at different positions on the aromatic ring.[1][2] Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and reactive towards electrophiles compared to benzene.[3][4] They stabilize the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions.[1][2][5] This stabilization accelerates the reaction rate for substitution at these positions. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards EAS.[1][6] They destabilize the arenium ion, especially when the positive charge is located at the ortho or para positions.[2][7] Consequently, the meta position becomes the least disfavored site for attack.[2][7]

Q2: I have an ortho, para-directing group, but I'm getting a mixture of both isomers. How can I favor the para product?

A2: Achieving high selectivity for the para product over the ortho isomer often involves leveraging steric hindrance.[8][9] There are two primary strategies:

  • Increase the steric bulk of the directing group: A larger substituent on the ring will physically obstruct the ortho positions, making it more difficult for the incoming electrophile to attack there.[8][10]

  • Increase the steric bulk of the electrophile: Using a larger, more sterically demanding electrophile or catalyst complex can also disfavor attack at the more crowded ortho positions.[7]

The statistical factor (two available ortho positions vs. one para position) naturally favors ortho substitution, but this can be overcome by significant steric hindrance.[9][11]

Q3: Why are halogens considered deactivating groups, yet they are still ortho, para-directors?

A3: Halogens present a unique case where two opposing electronic effects are at play. Due to their high electronegativity, they withdraw electron density from the aromatic ring through the sigma bonds (a strong inductive effect, -I), which deactivates the ring overall, making it less reactive than benzene.[1][8] However, halogens also possess lone pairs of electrons that can be donated into the pi system of the ring through resonance (+M effect).[1][8] This resonance donation stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions, similar to activating groups.[8] While the deactivating inductive effect is stronger overall, the resonance effect is sufficient to direct the substitution to the ortho and para positions.[12]

Q4: Can reaction conditions influence the ortho/para vs. meta selectivity?

A4: Yes, reaction conditions, particularly temperature, can play a critical role in determining the product distribution, a concept known as kinetic versus thermodynamic control.[13]

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms the fastest will predominate. This usually corresponds to the pathway with the lowest activation energy.[13][14]

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control.[13] Under these conditions, the most stable product will be the major isomer, even if it forms more slowly.[13][14] A classic example is the sulfonation of naphthalene, where the kinetically favored product is formed at the alpha position, but the thermodynamically more stable product is formed at the beta position upon heating.[15]

Troubleshooting Guides

This section provides in-depth solutions to common experimental problems related to regioselectivity.

Issue 1: Undesired ortho substitution when the para isomer is the target.

Your starting material contains an activating, ortho, para-directing group, but the reaction yields a significant amount of the undesired ortho isomer.

Root Cause Analysis: The electronic activation provided by the directing group at the ortho positions is competing with, or overpowering, any inherent steric hindrance. Statistically, with two ortho positions available to one para position, a lack of significant steric hindrance will often lead to a mixture of products.[9][11]

Troubleshooting & Optimization Strategies:

  • Leverage Steric Hindrance:

    • Substrate Modification: If synthetically feasible, temporarily replace the existing directing group with a bulkier analogue. For example, if your directing group is a methyl group, consider using a tert-butyl group. The increased size will significantly hinder attack at the ortho positions.[8][9]

    • Reagent Modification: Employ a bulkier version of your electrophilic reagent or use a catalyst system that forms a large, sterically demanding complex. This makes it physically difficult for the electrophile to approach the ortho positions.[7]

  • Employ a Reversible Blocking Group: This is a powerful strategy to force substitution at a specific position. The para position is temporarily blocked, forcing the electrophile to the ortho position. If the ortho product is desired, the reaction is complete. If the para product is the ultimate goal, this strategy is not directly applicable for its formation but is key for directing to other positions. A common example is using sulfonation.[16][17]

    • Workflow:

      • Block the more reactive para position with a sulfonic acid group (-SO₃H).

      • Perform the desired electrophilic aromatic substitution, which will now be directed to the ortho position.

      • Remove the sulfonic acid blocking group by heating with dilute acid to yield the pure ortho product.[17]

Data Summary: Impact of Steric Hindrance on Ortho/Para Ratio

Starting MaterialDirecting GroupElectrophileOrtho Product %Para Product %
Toluene-CH₃Nitration (HNO₃/H₂SO₄)~58%~37%
tert-Butylbenzene-C(CH₃)₃Nitration (HNO₃/H₂SO₄)~16%~75%
Anisole-OCH₃Friedel-Crafts Acylation5-10%90-95%

Data compiled from various sources.[9][11][18] Ratios can vary with specific reaction conditions.

Issue 2: Obtaining the meta product when the starting material has a basic amine group.

You are attempting a nitration on aniline (or a similar amino-substituted benzene) expecting an ortho/para product, but the major product is meta-nitroaniline.

Root Cause Analysis: The amino group (-NH₂) is a strong activating, ortho, para-director. However, it is also basic. In the strongly acidic conditions required for nitration (a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺).[2] The -NH₃⁺ group is a powerful electron-withdrawing group due to its positive charge, and it is a strong deactivator and a meta-director.[2][8]

Troubleshooting & Optimization Strategy: Use of a Protecting Group

To prevent the protonation of the amine and retain its ortho, para-directing influence, it must be temporarily converted into a less basic functional group. Acetylation is a common and effective method.

Experimental Protocol: Acetylation of Aniline for Para-Nitration

  • Protection Step (Acetylation):

    • In a round-bottom flask, dissolve aniline in glacial acetic acid.

    • Add acetic anhydride to the solution and gently reflux the mixture.

    • After the reaction is complete, pour the mixture into cold water to precipitate the product, acetanilide.

    • Filter and wash the solid acetanilide. The acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less basic than the amino group and is also bulkier, which will favor para substitution.

  • Electrophilic Substitution (Nitration):

    • Slowly add the dried acetanilide to a cold (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Maintain the low temperature throughout the addition.

    • After the addition is complete, allow the mixture to stir for a short period before pouring it onto crushed ice.

    • The major product, para-nitroacetanilide, will precipitate. The steric bulk of the acetamido group strongly disfavors ortho substitution.

  • Deprotection Step (Hydrolysis):

    • Heat the para-nitroacetanilide in an aqueous solution of sulfuric acid or sodium hydroxide to hydrolyze the amide back to the amine.

    • Neutralize the solution to precipitate the final product, para-nitroaniline.

Visualization of the Protective Group Strategy

G cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride p_Nitroacetanilide p_Nitroacetanilide Acetanilide->p_Nitroacetanilide HNO₃/H₂SO₄ p_Nitroaniline p_Nitroaniline p_Nitroacetanilide->p_Nitroaniline H₃O⁺ or OH⁻, Heat

Caption: Workflow for selective para-nitration of aniline using an acetamido protecting group.

Issue 3: Low yield or no reaction with a strongly deactivated ring.

You are trying to perform an electrophilic substitution on a ring that contains a strong deactivating group (e.g., -NO₂, -CN, -SO₃H), and the reaction is either very sluggish or fails to proceed.[3]

Root Cause Analysis: Strongly deactivating groups withdraw a significant amount of electron density from the aromatic ring, making it a very poor nucleophile.[4][6] The activation energy for the rate-determining step (formation of the arenium ion) becomes prohibitively high under standard reaction conditions.[7][19]

Troubleshooting & Optimization Strategies:

  • Increase Reaction Severity:

    • Higher Temperatures: Increasing the reaction temperature provides more thermal energy to overcome the high activation barrier.

    • Stronger Lewis Acids/Catalysts: Use a more potent catalyst to generate a higher concentration of a more reactive electrophile. For example, in Friedel-Crafts reactions, using AlCl₃ is more effective than FeCl₃.

    • Harsher Reagents: For nitration, using fuming sulfuric acid (oleum) with nitric acid creates a higher concentration of the nitronium ion (NO₂⁺).[3]

  • Change the Order of Operations (Retrosynthesis): If possible, redesign the synthetic route. It is often far more efficient to perform the electrophilic substitution first, when the ring is more reactive, and then install the deactivating group in a subsequent step.

Decision Workflow for Regioselectivity Control

G Start Identify Directing Group on Substrate Activating Activating Group (Ortho/Para Director) Start->Activating Deactivating Deactivating Group (Meta Director) Start->Deactivating Halogen Halogen (Deactivating, O/P Director) Start->Halogen DesiredProduct What is the Desired Isomer? Activating->DesiredProduct Meta Meta Isomer Deactivating->Meta Halogen->DesiredProduct Para Para Isomer DesiredProduct->Para Ortho Ortho Isomer DesiredProduct->Ortho Sterics Utilize Steric Hindrance (Bulky Group/Reagent) Para->Sterics Blocking Use Reversible Blocking Group (e.g., -SO₃H) Ortho->Blocking Proceed Proceed with Reaction (Meta is Favored) Meta->Proceed

Caption: Decision-making flowchart for selecting a strategy to control regioselectivity in EAS.

References

  • LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Chemistry Steps. Retrieved from [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2010). Typical Electron-Withdrawing Groups Are ortho,meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 75(15), 5047–5051. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Deactivating and Meta Directing Groups in Chemistry: Key Guide. Vedantu. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Orientation. MCC Organic Chemistry. Retrieved from [Link]

  • Soderberg, T. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. Retrieved from [Link]

  • Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Retrieved from [Link]

  • Quora. (2016, February 14). Why deactivating groups are meta directors?. Quora. Retrieved from [Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. Retrieved from [Link]

  • Chambers, R. D., Gribble, M. Y., & Musgrave, W. K. R. (1971). Kinetic versus Thermodynamic Control of Products in some Nucleophilic Aromatic Substitution Reactions? Journal of the Chemical Society D: Chemical Communications, (21), 1345-1346. Retrieved from [Link]

  • Stack Exchange. (2020, June 23). Prevention of Electrophilic Aromatic Substitution. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry with Victor. (2021, April 24). I Wish I Was Taught EAS Regiochemistry This Way! [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Jensen, W. B. (2006). Kinetic versus Thermodynamic Control. Journal of Chemical Education, 83(1), 29. Retrieved from [Link]

  • Fiveable. (2022, August 15). Ortho/para-directing. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • G-C, J. A., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(30), 11634–11646. Retrieved from [Link]

  • Frink. (n.d.). ORTHO PARA AND META. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. Retrieved from [Link]

  • Adam, W., et al. (2002). Control of Regioselectivity by the lone Substituent through Steric and Electronic Effects in the Nitrosoarene Ene Reaction of Deuterium-Labeled Trisubstituted Alkenes. The Journal of Organic Chemistry, 67(24), 8411–8416. Retrieved from [Link]

  • OrgoSolver. (n.d.). Electrophilic Aromatic Substitution: Mechanism and Directing Effects. Retrieved from [Link]

  • Cirujano, F. G., & Corma, A. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4627–4666. Retrieved from [Link]

  • Chambers, R. D., Gribble, M. Y., & Musgrave, W. K. R. (1971). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D: Chemical Communications, (21), 1345-1346. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, August 27). EAS Synthesis Practice Problems [Video]. YouTube. Retrieved from [Link]

  • Olah, G. A., et al. (1981). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education, 58(1), 63. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 8). protecting groups in organic synthesis [Video]. YouTube. Retrieved from [Link]

  • Yang, Z., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of Chemical Physics, 141(19), 194112. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • AK Lectures. (n.d.). Ortho, Meta and Para Substitution. Retrieved from [Link]

  • Praxis MCAT and DAT. (2021, November 23). Easy Way To Determine Ortho-Para or Meta Directing EAS WITHOUT Memorizing Anything! [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Long-term storage and stability issues with Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

Welcome to the technical support center for Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the long-term storage, stability, and troubleshooting of this compound in experimental settings. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

Q1: What are the primary degradation pathways for Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate?

A1: The primary degradation pathways for this compound are hydrolysis, thermal decomposition, and photodecomposition. The ester linkage is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions, yielding 1-(p-nitrophenyl)cyclopentanecarboxylic acid and methanol. The nitroaromatic group can undergo thermal decomposition at elevated temperatures.[1][2] Furthermore, the p-nitrophenyl moiety makes the compound susceptible to degradation upon exposure to UV light.[3]

Q2: How should I store Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate for long-term use?

A2: For long-term storage, the compound should be kept in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it in a freezer at approximately -10°C to -12°C.[4] The storage area should be dry and well-ventilated.

Q3: What are the signs of degradation?

A3: Visual signs of degradation can include a change in color (e.g., darkening) or the presence of visible impurities. Chemically, degradation can be identified by the appearance of new peaks in your analytical chromatogram (e.g., HPLC), a decrease in the peak area of the parent compound, or a shift in its retention time.

Q4: Can I store the compound in solution?

A4: Storing the compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially in protic or aqueous-containing solvents. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures. It is crucial to evaluate the stability of the compound in your specific solvent system.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

Issue 1: Inconsistent Results in Biological Assays

Symptom: You observe a decrease in the compound's activity or inconsistent results over time.

Possible Cause: This is likely due to the degradation of the compound, primarily through hydrolysis of the ester bond.

Solution:

  • Verify Compound Integrity: Before use, always verify the purity of your compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Prepare Fresh Solutions: Prepare solutions of the compound immediately before your experiment. Avoid using stock solutions that have been stored for an extended period, especially if they are in protic solvents.

  • Control Experimental Conditions: Ensure your experimental buffer is at a pH that minimizes hydrolysis. For many esters, neutral to slightly acidic conditions are preferable to basic conditions.

Issue 2: Appearance of Extra Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows one or more unexpected peaks that were not present in the initial analysis of the pure compound.

Possible Causes:

  • Hydrolysis: The most common degradation product is 1-(p-nitrophenyl)cyclopentanecarboxylic acid.

  • Photodegradation: Exposure to light, especially UV, can lead to the formation of various byproducts.

  • Thermal Degradation: If the compound has been exposed to high temperatures, thermal decomposition products may be present.

Troubleshooting Steps:

  • Protect from Light: Store the compound and its solutions in amber vials and minimize exposure to ambient light during handling.

  • Maintain Low Temperatures: Keep the compound and its solutions at the recommended low temperatures.

  • Optimize HPLC Method: If you suspect degradation, you can optimize your HPLC method to better separate the parent compound from its potential degradants. This may involve adjusting the mobile phase composition or gradient.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by HPLC

This protocol outlines a general method for assessing the purity of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

Materials:

  • Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • C18 reversed-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The optimal ratio may need to be determined empirically.

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution (e.g., 10 µL).

    • Monitor the elution profile at a suitable UV wavelength (e.g., 274 nm, the approximate λmax for p-nitrophenol).

  • Data Analysis: Determine the purity of the compound by calculating the peak area percentage of the main peak relative to the total peak area.

Visualizations

Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

Compound Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate Acid 1-(p-nitrophenyl)cyclopentanecarboxylic acid Compound->Acid Hydrolysis (H⁺ or OH⁻) Methanol Methanol Water H₂O

Caption: Hydrolytic degradation of the parent compound.

Troubleshooting Workflow for HPLC Analysis

This workflow provides a systematic approach to troubleshooting issues encountered during the HPLC analysis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

Start Problem with HPLC Analysis (e.g., extra peaks, peak tailing) CheckPurity Check Purity of Standard Start->CheckPurity PrepareFresh Prepare Fresh Sample Solution CheckPurity->PrepareFresh Standard is pure Resolved Problem Resolved CheckPurity->Resolved Standard is degraded OptimizeMethod Optimize HPLC Method (e.g., mobile phase, gradient) PrepareFresh->OptimizeMethod CheckColumn Check Column Health OptimizeMethod->CheckColumn SystemCheck Perform System Suitability Test CheckColumn->SystemCheck SystemCheck->Start System fails SystemCheck->Resolved System passes

Caption: HPLC troubleshooting workflow.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -10°C to -12°CMinimizes thermal degradation and hydrolysis.[4]
Storage Container Tightly sealed amber glass vialProtects from moisture and light.[4][5]
Incompatible Materials Strong oxidizing agents, strong basesTo prevent chemical reactions and degradation.[2]
Recommended Solvent for Stock Dry, aprotic solvents (e.g., anhydrous DMSO, Acetonitrile)Minimizes hydrolysis.

References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • US Army Corps of Engineers. (2002, June 5). Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds. Retrieved from [Link]

  • Jenkins, T. F., & Walsh, M. E. (1992). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. DTIC. Retrieved from [Link]

  • Zhao, J., et al. (2015). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light.

Sources

Reference Data & Comparative Studies

Validation

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate vs ethyl 1-(p-nitrophenyl)cyclopentanecarboxylate reactivity

A Comparative Guide to the Reactivity of Methyl and Ethyl 1-(p-nitrophenyl)cyclopentanecarboxylates Introduction In the landscape of drug development and medicinal chemistry, understanding the reactivity of ester functio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of Methyl and Ethyl 1-(p-nitrophenyl)cyclopentanecarboxylates

Introduction

In the landscape of drug development and medicinal chemistry, understanding the reactivity of ester functionalities is paramount. Esters are frequently employed as prodrugs to enhance bioavailability, or they may represent a key metabolic liability affecting a drug's pharmacokinetic profile. The rate of ester hydrolysis can dictate a compound's half-life, efficacy, and potential for off-target effects. This guide provides an in-depth comparison of the reactivity of two structurally similar compounds: Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate and Ethyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

While differing by only a single methylene group (-CH₂-), the transition from a methyl to an ethyl ester can induce significant, quantifiable changes in chemical reactivity. This analysis will delve into the theoretical underpinnings of these differences, focusing on steric and electronic effects, and will be supported by a detailed, self-validating experimental protocol for quantifying their hydrolysis rates.

Theoretical Framework: Unpacking the Drivers of Reactivity

The reactivity of these esters in nucleophilic substitution reactions, such as hydrolysis, is governed by a combination of electronic and steric factors.

Electronic Effects: The Role of the p-Nitrophenyl Group

Both esters share a common structural feature: a p-nitrophenyl group attached to the cyclopentanecarboxylate core. The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This has two primary consequences:

  • Increased Electrophilicity: The electron-withdrawing nature of the p-nitrophenyl group pulls electron density away from the ester's carbonyl carbon. This makes the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to attack by nucleophiles like the hydroxide ion (OH⁻).

  • Stabilization of the Leaving Group: The resulting leaving group, p-nitrophenoxide, is stabilized by resonance, which delocalizes the negative charge across the aromatic ring and the nitro group. A more stable leaving group leads to a lower activation energy for the reaction.[1]

The Hammett equation provides a quantitative framework for understanding such electronic effects on reaction rates.[2] The strong electron-withdrawing character of the p-nitro substituent (with a high sigma value, σ) ensures that both the methyl and ethyl esters are highly activated towards nucleophilic attack, making them ideal substrates for kinetic studies.[1][3]

Steric Effects: The Decisive Factor in Methyl vs. Ethyl Reactivity

The primary difference between the two molecules lies in the alkoxy group: methoxy (-OCH₃) versus ethoxy (-OCH₂CH₃). The ethyl group is sterically more demanding than the methyl group. This seemingly minor structural change has a profound impact on the reaction rate.[4][5]

The mechanism for base-catalyzed ester hydrolysis (saponification) proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. The first and typically rate-determining step is the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon. The larger size of the ethyl group creates greater steric hindrance, impeding the optimal trajectory of the incoming nucleophile.[6] Consequently, the activation energy for the formation of the tetrahedral intermediate is higher for the ethyl ester than for the methyl ester.

Studies on analogous systems have consistently shown that ethyl esters hydrolyze more slowly than their methyl counterparts. In some cases, the hydrolysis rate for an ethyl ester can be 2 to 3 times slower than the corresponding methyl ester under identical conditions.[7]

Diagram: Mechanism of Base-Catalyzed Ester Hydrolysis

Caption: General mechanism for the base-catalyzed hydrolysis of an ester.

Experimental Design for a Comparative Kinetic Study

To empirically validate the theoretical differences in reactivity, a kinetic analysis of the alkaline hydrolysis (saponification) of both esters is proposed. This method is robust, reliable, and self-validating due to the unique properties of the reaction products.

Method of Choice: UV-Vis Spectrophotometry

The hydrolysis of a p-nitrophenyl ester in a basic solution yields a carboxylate salt and p-nitrophenol.[8] In a basic medium (pH > 7.2), p-nitrophenol is deprotonated to form the p-nitrophenoxide ion, which exhibits a strong, characteristic yellow color.[1][8] This ion has a maximum absorbance (λ_max) at approximately 400-410 nm.[8]

The causality for this choice is clear: by monitoring the increase in absorbance at this wavelength over time, we can directly track the formation of the product and thus determine the reaction rate. The Beer-Lambert law provides a linear relationship between absorbance and the concentration of the colored product, simplifying data analysis.

Detailed Experimental Protocol

Objective: To determine the pseudo-first-order rate constants (k_obs) for the saponification of methyl 1-(p-nitrophenyl)cyclopentanecarboxylate and ethyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

Materials:

  • Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

  • Ethyl 1-(p-nitrophenyl)cyclopentanecarboxylate

  • Sodium Hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Ester Stock Solutions (10 mM): Prepare separate 10 mM stock solutions of the methyl and ethyl esters in acetonitrile. This is necessary because the esters have low solubility in purely aqueous solutions.

    • NaOH Solution (0.1 M): Prepare a 0.1 M aqueous solution of sodium hydroxide. Standardize this solution by titration if high accuracy is required.

    • Reaction Buffer: For the kinetic runs, a working solution of NaOH (e.g., 0.01 M) in a mixed solvent system (e.g., 20% ACN / 80% water v/v) should be prepared to ensure the ester remains solubilized.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at the λ_max of the p-nitrophenoxide ion (~400 nm).

    • Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 °C). Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Rationale: The reaction is second-order overall (first-order in ester and first-order in OH⁻). By using a large excess of NaOH (e.g., at least 10-fold molar excess compared to the ester), the concentration of OH⁻ remains effectively constant throughout the reaction. This simplifies the kinetics to a pseudo-first-order reaction with respect to the ester.[9]

    • Pipette the reaction buffer (e.g., 2.97 mL of 0.01 M NaOH in 20% ACN) into a quartz cuvette and place it in the spectrophotometer to thermalize.

    • Initiate the reaction by adding a small volume of the ester stock solution (e.g., 30 µL of 10 mM stock to achieve a final concentration of 0.1 mM).

    • Quickly mix the solution by inverting the cuvette (with a cap) and immediately start recording the absorbance at 400 nm at regular intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to proceed to at least 80-90% completion.

    • After the reaction is complete, record the final absorbance (A_∞).

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t.

    • The plot should yield a straight line, confirming the pseudo-first-order kinetics. The slope of this line is equal to -k_obs.[8]

    • Perform each experiment in triplicate for both esters to ensure reproducibility and calculate the average k_obs and standard deviation.

Diagram: Experimental Workflow

Experimental Workflow A 1. Prepare Stock Solutions (Esters in ACN, NaOH in H₂O) B 2. Set up Spectrophotometer (λ = 400 nm, T = 25 °C) A->B C 3. Pipette NaOH buffer into cuvette & Thermalize B->C D 4. Initiate Reaction (Add ester stock to cuvette) C->D E 5. Record Absorbance vs. Time D->E F 6. Data Analysis Plot ln(A∞ - At) vs. time E->F G 7. Determine Rate Constant (k_obs) (Slope = -k_obs) F->G H 8. Compare k_obs (Methyl) vs. k_obs (Ethyl) G->H

Caption: Step-by-step workflow for the kinetic analysis of ester saponification.

Data Presentation and Expected Results

The experimental data can be summarized in a clear, comparative table. Based on the principles of steric hindrance, the methyl ester is expected to exhibit a significantly higher rate of hydrolysis than the ethyl ester.

CompoundExpected k_obs at 25°C (s⁻¹)Relative Rate
Methyl 1-(p-nitrophenyl)cyclopentanecarboxylatekMe~2.5
Ethyl 1-(p-nitrophenyl)cyclopentanecarboxylatekEt1.0

Interpretation: The expected result is that kMe will be greater than kEt. The ratio kMe / kEt provides a quantitative measure of the steric effect of the additional methylene group. A value in the range of 2-3 would be consistent with literature precedents for similar ester pairs.[7]

Implications for Researchers and Drug Development

The principles demonstrated here have direct applications for professionals in the pharmaceutical sciences:

  • Prodrug Design: The rate of ester hydrolysis is a critical parameter in prodrug design. A methyl ester prodrug will typically be cleaved faster in vivo by esterases, leading to a more rapid release of the active pharmaceutical ingredient (API). An ethyl ester could be used to slow down this release, potentially prolonging the drug's duration of action or reducing peak-dose toxicity.

  • Metabolic Stability: If an ester moiety is part of an active drug molecule, it may be a site of metabolic degradation by esterase enzymes. Switching from a methyl to a more sterically hindered ethyl ester can be a viable "metabolic blocking" strategy to increase the compound's half-life and improve its pharmacokinetic profile.

  • Structure-Activity Relationships (SAR): Understanding how minor structural modifications impact reactivity is fundamental to building robust SAR models. The data from this type of comparative study provides valuable input for predicting the properties of new chemical entities.

Conclusion

A direct comparison of methyl and ethyl 1-(p-nitrophenyl)cyclopentanecarboxylate reveals a clear and predictable difference in their reactivity towards nucleophilic attack. The increased steric bulk of the ethyl group, relative to the methyl group, measurably slows the rate of hydrolysis. This fundamental principle of organic chemistry, easily quantifiable through a straightforward spectrophotometric assay, provides a powerful tool for chemists. For researchers in drug development, mastering this concept allows for the rational design of prodrugs and the optimization of metabolic stability, ultimately leading to the development of safer and more effective medicines.

References

  • Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. (n.d.). Google Vertex AI Search.
  • Bruice, T. C., & Benkovic, S. J. (1964). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Journal of the American Chemical Society.
  • Suggs, J. B., II, & Melko, J. J. (2025, January 11).
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021, July 18). Semantic Scholar.
  • Kupis-Rozmysłowicz, J., et al. (2017, November 16). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC.
  • Morris, M. E., & Hansel, S. B. (n.d.). High-performance liquid chromatographic analysis of p-nitrophenol and its conjugates in biological samples. Merck Millipore.
  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021, May 21). ScienceDirect.
  • Observed kinetic data for the hydrolysis of p-nitrophenyl ester 7 (R = pNP) and m-nitrophenyl ester 7 (R = mNP) at 25 °C. (n.d.).
  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (1956). The Kinetics of the Alkaline Hydrolysis of Esters and Amides of Naphthoic Acid. RSC Publishing.
  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. (n.d.).
  • Hammett equ
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
  • Effect of electron withdrawing groups at α-position of nitrophenyl styrene derivatives on nucleophilic aromatic 18 F-fluorination. (2015, May 1). Journal of Nuclear Medicine.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
  • Keenan, S. L., et al. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. University of Wisconsin-River Falls.
  • Experiment C5: Kinetics of Saponification. (n.d.). University of Pennsylvania.
  • Kinetics of Saponification Reaction in a B
  • Methyl ester vs Ethyl ester hydrolysis. (2022, February 25). Reddit.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
  • Keenan, S. L., et al. (2008). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.
  • TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. (n.d.). eGyanKosh.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025, November 29).
  • Determine the rate constant of the saponification of Ethylacetate by NaOH conductometrically. (n.d.). Banaras Hindu University.
  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lact
  • Saponification Kinetics of Ethyl Acet
  • Acceleration of p-Nitrophenyl Ester Cleavage by Zn(II)-Organized Molecular Receptors. (n.d.).
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Portal AmeliCA.
  • HPLC quantification of 4-nitrophenol and its conjugated metabolites
  • Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia. (2003, January 17).
  • A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. (2025, February 20). MDPI.
  • Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system. (n.d.). CrystEngComm (RSC Publishing).
  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. (2010, August 16). Beilstein Journals.

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, a compound with potential appl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, a compound with potential applications as a key intermediate, presents an interesting synthetic challenge. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule. By delving into the mechanistic underpinnings and providing detailed, field-proven experimental protocols, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.

Introduction to Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (CAS No. 135569-19-6) is a substituted cyclopentane derivative.[1][2] The presence of the p-nitrophenyl group, a versatile pharmacophore and synthetic handle, coupled with the rigid cyclopentyl framework, makes it an attractive building block for the exploration of new chemical space in drug discovery. The ester functionality provides a convenient point for further chemical modification.

This guide will explore two distinct and logical synthetic pathways to access this molecule:

  • Route A: Alkylation of p-Nitrophenylacetonitrile followed by Hydrolysis and Esterification. This classic approach builds the cyclopentane ring onto the aromatic core.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) of p-Fluoronitrobenzene. This strategy involves the formation of the C-C bond between the pre-formed cyclopentane ring and the aromatic system.

A thorough analysis of the causality behind experimental choices, alongside supporting data, will be presented for each route.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Alkylation of p-NitrophenylacetonitrileRoute B: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials p-Nitrophenylacetonitrile, 1,4-Dibromobutane, Methanolp-Fluoronitrobenzene, Methyl Cyclopentanecarboxylate
Key Reactions Phase-Transfer Catalyzed Alkylation, Nitrile Hydrolysis, Fischer EsterificationNucleophilic Aromatic Substitution
Overall Yield Estimated: ModerateEstimated: Moderate to Good
Scalability Potentially scalable with optimized PTC conditions.Generally scalable, dependent on base and solvent choice.
Safety Considerations Use of 1,4-dibromobutane (lachrymator, toxic). Handling of strong acids/bases.Use of p-fluoronitrobenzene (toxic, irritant). Handling of strong bases (e.g., NaH, LDA).
Versatility The intermediate carboxylic acid can be converted to other derivatives.Direct formation of the ester.

Route A: Alkylation of p-Nitrophenylacetonitrile

This synthetic strategy is a three-step process that commences with the construction of the 1-(p-nitrophenyl)cyclopentanecarbonitrile intermediate.

Diagram of Synthetic Pathway (Route A)

Route_A pna p-Nitrophenylacetonitrile int1 1-(p-Nitrophenyl)cyclopentanecarbonitrile pna->int1 Alkylation dbb 1,4-Dibromobutane dbb->int1 ptc Phase-Transfer Catalyst (e.g., TBAB) ptc->int1 int2 1-(p-Nitrophenyl)cyclopentanecarboxylic Acid int1->int2 Hydrolysis h2so4_h2o H₂SO₄ / H₂O h2so4_h2o->int2 product Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate int2->product Fischer Esterification ch3oh_h CH₃OH / H⁺ (cat.) ch3oh_h->product

Caption: Synthetic pathway for Route A.

Step-by-Step Experimental Protocol (Route A)

Step 1: Synthesis of 1-(p-Nitrophenyl)cyclopentanecarbonitrile

The key C-C bond formation is achieved through a phase-transfer catalyzed (PTC) alkylation. PTC is a powerful technique that facilitates the reaction between water-soluble and organic-soluble reactants by transporting a reactive anion into the organic phase.[3] In this case, the carbanion of p-nitrophenylacetonitrile is generated by a strong aqueous base and transferred into the organic phase by a quaternary ammonium salt to react with 1,4-dibromobutane.[1][4]

  • Procedure:

    • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add p-nitrophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq) in toluene.

    • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise at room temperature.

    • After the addition is complete, heat the mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(p-nitrophenyl)cyclopentanecarbonitrile.

Step 2: Hydrolysis to 1-(p-Nitrophenyl)cyclopentanecarboxylic Acid

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid under acidic conditions. The strong acid protonates the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water.

  • Procedure:

    • In a round-bottom flask, combine 1-(p-nitrophenyl)cyclopentanecarbonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (1:1 v/v).

    • Heat the mixture to reflux (approximately 120-130 °C) for 3-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(p-nitrophenyl)cyclopentanecarboxylic acid.

Step 3: Fischer Esterification to Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] Using a large excess of the alcohol (methanol) helps to drive the equilibrium towards the product side.

  • Procedure:

    • Suspend 1-(p-nitrophenyl)cyclopentanecarboxylic acid (1.0 eq) in a large excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This alternative approach involves the direct coupling of a cyclopentane derivative with a nitro-activated aromatic ring.

Diagram of Synthetic Pathway (Route B)

Route_B pfn p-Fluoronitrobenzene product Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate pfn->product SNAr Reaction mcc Methyl Cyclopentanecarboxylate mcc->product base Strong Base (e.g., NaH, LDA) base->product

Caption: Synthetic pathway for Route B.

Step-by-Step Experimental Protocol (Route B)

The cornerstone of this route is the Nucleophilic Aromatic Substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring must be activated by a strong electron-withdrawing group (in this case, the nitro group) positioned ortho or para to a good leaving group (fluoride).[7] A strong base is required to deprotonate the α-carbon of the methyl cyclopentanecarboxylate, generating a nucleophilic enolate that attacks the electron-deficient aromatic ring.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl cyclopentanecarboxylate (1.2 eq) in an anhydrous aprotic solvent such as THF or DMF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) or sodium hydride (NaH) (1.1 eq) to generate the ester enolate. Stir at this temperature for 30-60 minutes.

    • Add a solution of p-fluoronitrobenzene (1.0 eq) in the same anhydrous solvent dropwise to the enolate solution, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

Characterization of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

Authentic characterization of the final product is paramount. Based on analogous structures and general principles of NMR spectroscopy, the following spectral data are anticipated.[8][9][10]

  • ¹H NMR (predicted):

    • Aromatic protons of the p-nitrophenyl group will appear as two doublets in the downfield region (approximately δ 7.5-8.2 ppm).

    • The methyl ester protons will be a singlet at around δ 3.7 ppm.

    • The cyclopentyl protons will appear as multiplets in the upfield region (approximately δ 1.6-2.5 ppm).

  • ¹³C NMR (predicted):

    • The carbonyl carbon of the ester will be observed around δ 175 ppm.

    • Aromatic carbons will appear in the range of δ 123-150 ppm, with the carbon attached to the nitro group being the most downfield.

    • The quaternary carbon of the cyclopentyl ring will be around δ 50-60 ppm.

    • The methyl ester carbon will be around δ 52 ppm.

    • The cyclopentyl methylene carbons will be in the range of δ 25-40 ppm.

Conclusion

Both Route A and Route B present viable strategies for the synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. The choice between the two will likely depend on the availability and cost of starting materials, as well as the specific expertise and equipment available in the laboratory.

Route A is a more classical, multi-step approach that may be more familiar to many synthetic chemists. Its success hinges on the efficiency of the phase-transfer catalyzed alkylation.

Route B offers a more convergent synthesis, forming the key C-C bond in a single step. However, it requires the use of strong, air- and moisture-sensitive reagents and strict anhydrous conditions.

For researchers embarking on the synthesis of this and related compounds, a careful evaluation of these factors is crucial for a successful and efficient synthetic campaign. It is recommended to perform small-scale trial reactions to optimize conditions before proceeding to a larger scale.

References

  • Beilstein Journals. (n.d.). Supporting Information First synthesis of acylated nitrocyclopropanes Spectral data for 1, 4, 8, 10, 13 and NMR charts (1H and 1.
  • Guidechem. (n.d.). Methyl 1-(4-nitrophenyl)
  • ResearchGate. (n.d.). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br | Request PDF.
  • ECHEMI. (n.d.). 436138-65-7, (4-nitrophenyl)methyl 1-(4-fluorophenyl)
  • PMC. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • Fischer Esterific
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0248454).
  • AiFChem. (n.d.). 135569-19-6 | Methyl 1-(4-nitrophenyl)
  • PMC. (n.d.).
  • PubChem. (n.d.). 1-(4-Nitro-phenyl)-cyclopentanecarboxylic acid amide | C12H14N2O3 | CID.
  • MDPI. (2022).
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • OrgoSolver. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement.
  • PMC. (n.d.).
  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • MDPI. (n.d.).
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • PMC. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
  • Benchchem. (n.d.). Application Notes and Protocols: Alkylation of Phenylacetonitrile to Yield 2-Phenylbutanenitrile.
  • OpenStax. (2023). 16.
  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • RSC Publishing. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B.

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Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

Introduction: The Imperative of Method Validation In the landscape of pharmaceutical development and quality control, the data's integrity is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Method Validation

In the landscape of pharmaceutical development and quality control, the data's integrity is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for quantifying active pharmaceutical ingredients (APIs) and their impurities. However, an HPLC method is only as reliable as its validation. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] For a novel compound like Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, a robustly validated, stability-indicating HPLC method is not merely a regulatory expectation but a scientific necessity. It ensures that the measurements are accurate, precise, and specific, guaranteeing that the quality of the drug substance can be reliably monitored over time.

This guide provides an in-depth, experience-driven comparison of the essential validation parameters for an analytical HPLC method tailored for Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. We will move beyond a simple checklist, exploring the causality behind experimental choices and presenting supporting data to demonstrate a method that is fit for its purpose, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]

The Analytical Challenge: Target Analyte and a Proposed Method

To contextualize the validation process, we first define the analyte and a hypothetical, optimized HPLC method that will be the subject of our validation studies.

  • Analyte: Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

  • Structure: A moderately polar ester containing a strong chromophore (the p-nitrophenyl group), making it highly suitable for UV detection.

  • Intended Purpose of the Method: A quantitative assay for the main component and the determination of its purity by separating it from potential degradation products and process-related impurities.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase ideal for retaining the moderately polar analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common reversed-phase eluent system providing good resolution for compounds of this polarity.
Flow Rate 1.0 mL/minA standard flow rate ensuring good efficiency and reasonable run times.
Detection UV at 274 nmThe p-nitrophenyl group exhibits a strong UV absorbance maximum around this wavelength, ensuring high sensitivity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 30 °CControlled temperature ensures retention time stability and reproducibility.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

The Validation Master Plan: A Workflow for Confidence

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] Our validation plan will systematically evaluate each performance characteristic as mandated by ICH Q2(R1).

G cluster_validation Validation Parameter Assessment (ICH Q2 R1) start Start: Define Method's Intended Purpose dev Develop & Optimize HPLC Method start->dev sst_pre Define System Suitability Test (SST) Criteria dev->sst_pre spec Specificity (Forced Degradation) sst_pre->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust eval Evaluate All Data Against Acceptance Criteria robust->eval report Prepare Validation Report & Final Method Document eval->report end_node End: Method is Validated report->end_node

Caption: Workflow for HPLC Method Validation.

System Suitability Testing (SST): The Daily Readiness Check

Before any validation or sample analysis, we must verify that the chromatographic system is performing adequately.[4] SST is not a validation parameter itself but a prerequisite to ensure the system is fit for use on the day of analysis.[5]

Experimental Protocol
  • Prepare a System Suitability Solution containing the analyte at the nominal concentration (e.g., 100 µg/mL) and a closely eluting, known impurity if available.

  • Make five replicate injections of this solution before starting any validation sequence.

  • Calculate the key performance parameters.

Data and Acceptance Criteria

Table 2: System Suitability Results

ParameterAcceptance CriterionResultPass/Fail
Tailing Factor (T) T ≤ 2.0[5]1.15Pass
Theoretical Plates (N) N > 20008500Pass
% RSD of Peak Area ≤ 1.0%[6]0.45%Pass
% RSD of Retention Time ≤ 1.0%0.15%Pass

Interpretation: The results confirm the system is operating with excellent efficiency, peak symmetry, and precision, making it suitable for executing the validation experiments.

Specificity: Proving Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For a stability-indicating method, this is most powerfully demonstrated through forced degradation studies.[8][9] The goal is to generate potential degradation products and prove that the method can separate them from the parent analyte peak.

Forced Degradation Workflow

G cluster_stress Stress Conditions api API Sample (Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) api->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) api->base oxid Oxidation (e.g., 3% H₂O₂, RT) api->oxid therm Thermal (e.g., 80°C, solid state) api->therm photo Photolytic (ICH Q1B light exposure) api->photo analyze Analyze Stressed Samples by HPLC (with Photodiode Array Detector) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze eval Evaluate Peak Purity & Resolution (R > 2.0) analyze->eval

Caption: Forced Degradation Study Workflow.

Experimental Protocol
  • Expose solutions of the analyte (~100 µg/mL) and the solid API to five stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH Q1B conditions).[9]

  • The goal is to achieve 5-20% degradation of the active ingredient.[8]

  • Analyze the stressed samples by the proposed HPLC method, preferably using a Photodiode Array (PDA) detector to assess peak purity.

  • Examine the chromatograms for resolution between the main peak and any degradation products.

Data and Acceptance Criteria

Table 3: Forced Degradation Results Summary

Stress Condition% DegradationNo. of DegradantsResolution (Rs) to Closest PeakPeak Purity
Acid (0.1N HCl) 12.5%23.1Pass
Base (0.1N NaOH) 18.2%14.5Pass
Oxidative (3% H₂O₂) 8.9%12.8Pass
Thermal (80°C) 5.5%13.9Pass
Photolytic 2.1%0N/APass
Acceptance Criteria Meaningful Degradation - Rs > 2.0 Purity angle < Purity threshold

Interpretation: The method successfully separated the parent peak from all generated degradation products with excellent resolution (Rs > 2.0). The PDA peak purity analysis confirmed that the main analyte peak is spectrally homogeneous in all stressed samples, proving the method is specific and stability-indicating.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol
  • Prepare a series of at least five standard solutions from a stock solution, covering 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[12]

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data and Acceptance Criteria

Table 4: Linearity Study Data

Concentration (µg/mL)Average Peak Area
801,201,500
901,352,100
1001,501,900
1101,653,200
1201,802,800

Linear Regression Results:

  • Correlation Coefficient (r²): 0.9998

  • Equation: y = 15012x + 1250

  • Y-intercept: Should be insignificant relative to the 100% response.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999[10]

Interpretation: With an r² value of 0.9998, the method demonstrates excellent linearity within the range of 80-120% of the target concentration. This confirms its suitability for quantitative assay purposes.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[7] It is typically assessed using a recovery study by spiking a placebo (formulation matrix without API) or blank with known amounts of the analyte.

Experimental Protocol
  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target assay concentration).[12]

  • Analyze the samples and calculate the percentage recovery for each preparation.

Data and Acceptance Criteria

Table 5: Accuracy (Recovery) Results

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.299.0%
80.080.1100.1%
80.079.599.4%
100% 100.0100.5100.5%
100.099.899.8%
100.0101.1101.1%
120% 120.0119.599.6%
120.0121.0100.8%
120.0120.4100.3%
Average Recovery - - 100.1%
Acceptance Criteria Mean Recovery: 98.0% - 102.0% at each level[12]

Interpretation: The mean recovery across all levels is 100.1%, with all individual values falling well within the 98-102% acceptance range. This demonstrates the method is highly accurate for the quantification of the analyte.

Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[7] It is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[12]

Repeatability (Intra-assay Precision)

This assesses precision over a short interval under the same operating conditions.

Experimental Protocol:

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze the samples and calculate the Relative Standard Deviation (%RSD) of the results.

Intermediate Precision

This demonstrates the method's reliability when used by different analysts, on different days, or with different equipment.

Experimental Protocol:

  • Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system if possible.

  • Calculate the %RSD for the second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Data and Acceptance Criteria

Table 6: Precision Results

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Acceptance Criterion
Number of Samples 66-
Mean Assay (%) 100.2%99.9%-
Std. Deviation 0.450.51-
% RSD 0.45%0.51%%RSD ≤ 2.0% [12]

Interpretation: Both the repeatability (%RSD = 0.45%) and intermediate precision (%RSD = 0.51%) are excellent and well below the typical acceptance limit of 2.0%. This confirms the method is precise and reproducible.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[1]

Experimental Protocol (Based on Signal-to-Noise)
  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Data and Acceptance Criteria

Table 7: LOD & LOQ Results

ParameterResulting ConcentrationSignal-to-Noise RatioAcceptance Criterion
LOD 0.05 µg/mL3.2S/N ≈ 3:1
LOQ 0.15 µg/mL10.5S/N ≥ 10:1 [13]

Interpretation: The method demonstrates adequate sensitivity for its intended purpose of purity analysis, with a confirmed LOQ of 0.15 µg/mL.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Experimental Protocol
  • Vary key parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (± 2% organic)

    • Column Temperature (± 5 °C)

  • Analyze a system suitability solution under each condition and evaluate the impact on SST parameters like retention time and tailing factor.

Data and Acceptance Criteria

Table 8: Robustness Study Results

Parameter VariedRetention Time (min)Tailing FactorSystem Suitability
Nominal Method 6.521.15Pass
Flow Rate (0.9 mL/min) 7.251.16Pass
Flow Rate (1.1 mL/min) 5.931.14Pass
Mobile Phase (58% ACN) 7.151.18Pass
Mobile Phase (62% ACN) 5.981.12Pass
Temperature (25 °C) 6.811.15Pass
Temperature (35 °C) 6.251.14Pass
Acceptance Criteria - - SST criteria must be met

Interpretation: The method's performance remains well within acceptable limits despite minor, deliberate changes to its parameters. This demonstrates that the method is robust and suitable for transfer to other laboratories and for routine use.

Conclusion

This comprehensive validation study demonstrates that the proposed reversed-phase HPLC method for Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is fit for its intended purpose . The method has been proven to be specific, linear, accurate, precise, sensitive, and robust according to the stringent requirements of the ICH Q2(R1) guideline. The successful separation of degradation products in forced degradation studies confirms its utility as a stability-indicating method . This validated method can now be confidently deployed for routine quality control assays and stability testing, ensuring the reliable assessment of the identity, strength, and purity of the drug substance.

References

  • Alsante, K. M., et al. (2011). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Patel, D. A., et al. (2015). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Fekry, M. M., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. PubMed. Available at: [Link]

  • Singh, S., et al. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Al-Kaysi, R. M., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Borman, P., & Elder, D. (2007). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?. Available at: [Link]

  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • NHS Pharmaceutical Quality Assurance Committee. (n.d.). Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. Available at: [Link]

  • HPLC Primer. (2023). System suitability Requirements for a USP HPLC Method. Available at: [Link]

  • Pharma Beginners. (2024). What Is System Suitability Test (SST) In HPLC And GC Analysis. Available at: [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • McCarthy, S., et al. (2022). HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. Waters Corporation. Available at: [Link]

  • Altabrisa Group. (2023). What Is Linearity in HPLC Analysis and Its Importance?. Available at: [Link]

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Comparative

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate compared to other cyclopentane derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate cycloalkane scaffolds for their utility in central nervous system (CNS) drug discovery. Among these, Methyl 1-(p-nitrophenyl)cyclopentanecar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate cycloalkane scaffolds for their utility in central nervous system (CNS) drug discovery. Among these, Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (CAS 135569-19-6) [3] stands out not as a final active pharmaceutical ingredient (API), but as a highly strategic, versatile building block.

This guide objectively compares the performance, physicochemical properties, and synthetic utility of the p-nitro derivative against other key 1-arylcyclopentanecarboxylate alternatives, providing field-proven methodologies for its application in developing potent receptor ligands.

The Strategic Value of the p-Nitro Scaffold

In the development of psychoactive compounds—such as antitussives, anticonvulsants, and neuroprotective agents—the 1-phenylcyclopentyl moiety is a privileged pharmacophore. It forms the hydrophobic core of carbetapentane analogs, which are known to bind with high affinity to Sigma-1 receptors [1].

When designing these libraries, chemists must choose the right starting scaffold. While the unsubstituted Methyl 1-phenylcyclopentanecarboxylate provides a baseline, it lacks a functional handle for structural diversification on the aromatic ring. Direct electrophilic aromatic substitution (e.g., nitration) of the unsubstituted scaffold yields a problematic mixture of ortho and para isomers due to the weak, sterically hindered activating nature of the quaternary cyclopentyl linkage.

The Causality of Scaffold Selection: By utilizing Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, we bypass regioselectivity issues entirely. The para-nitro group acts as a "masked amine." Once the cyclopentane ring is securely constructed, the nitro group can be cleanly reduced to an amino group, providing an exclusive para-functionalized nucleophilic handle for amidation, sulfonylation, or reductive amination.

Comparative Physicochemical Profiling

To understand how the p-nitro derivative compares to its alternatives, we must analyze the electronic and steric impacts of the para-substituent. The introduction of different functional groups directly alters the pKa, lipophilicity (LogP), and metabolic stability of the cyclopentane building blocks [2].

Table 1: Physicochemical Comparison of 1-Arylcyclopentanecarboxylate Derivatives

Derivative (Para-Substituent)Molecular WeightEstimated LogPHammett Constant (σp)Primary Utility in Drug Discovery
-H (Unsubstituted) 204.27 g/mol ~3.20.00Baseline pharmacophore; direct precursor to first-gen carbetapentane.
-NO₂ (Nitro) 249.26 g/mol ~2.8+0.78Synthetic intermediate ; strong electron-withdrawing group (EWG).
-NH₂ (Amino) 219.28 g/mol ~2.1-0.66Active branching intermediate; strong electron-donating group (EDG).
-F (Fluoro) 222.26 g/mol ~3.4+0.06Terminal bioisostere; blocks CYP450 para-hydroxylation.

Data Insight: The nitro derivative is intentionally not used as a final receptor binder. Its high dipole moment and strong electron-withdrawing nature (+0.78 σp) disrupt the optimal pi-stacking interactions required in the Sigma-1 binding pocket. Its true performance metric is its chemical stability and conversion efficiency into the amino derivative.

Self-Validating Synthetic Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the reaction provides intrinsic feedback (visual or analytical) to confirm success at each stage.

SyntheticWorkflow SM Methyl 4-nitrophenylacetate + 1,4-Dibromobutane Base NaH in DMF (0°C to 60°C) Irreversible Deprotonation SM->Base Alkylation Nitro Methyl 1-(p-nitrophenyl) cyclopentanecarboxylate Base->Nitro Cyclization Reduction H2 (1 atm), 10% Pd/C Ethanol, 25°C Nitro->Reduction Chemoselective Reduction Amino Methyl 1-(p-aminophenyl) cyclopentanecarboxylate Reduction->Amino Active Intermediate

Caption: Synthetic workflow for p-nitrophenyl and p-aminophenyl cyclopentanecarboxylates.

Protocol 1: Synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate via Double Alkylation

Causality: Sodium hydride (NaH) is selected over weaker bases like potassium carbonate because the double alkylation requires overcoming significant ring-strain and entropic barriers during the second cyclization step. The irreversible formation of the enolate drives the reaction to completion.

  • Preparation: Suspend NaH (2.5 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0°C under an inert argon atmosphere.

  • Addition: Slowly add a solution of methyl 4-nitrophenylacetate (1.0 eq) and 1,4-dibromobutane (1.1 eq) in DMF dropwise to control the exothermic hydrogen gas evolution.

  • Cyclization: Warm the reaction to 60°C and stir for 12 hours.

  • Self-Validation (TLC/NMR): Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material (Rf ~0.3) and the emergence of a new UV-active spot (Rf ~0.5) confirms cyclization. In ¹H NMR, the appearance of an 8H multiplet at δ 1.6–2.6 ppm validates the formation of the cyclopentyl ring.

  • Workup: Quench carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Chemoselective Reduction to the p-Amino Derivative

Causality: Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) is explicitly chosen to ensure the chemoselective reduction of the nitro group without reducing the methyl ester or inducing hydrogenolysis of the cyclopentane ring.

  • Setup: Dissolve Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate in degassed ethanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain under a hydrogen balloon (1 atm) at 25°C for 4 hours.

  • Self-Validation (Volumetric & NMR): The reaction is self-validating via hydrogen uptake; volumetric cessation of H₂ consumption indicates completion. Post-filtration, ¹H NMR will show a distinct upfield shift of the aromatic protons due to the shielding effect of the newly formed electron-donating -NH₂ group.

  • Recovery: Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo.

Translation to Target Binding: Sigma-1 Receptor Ligands

Once the p-amino derivative is synthesized, it serves as the foundation for highly selective Sigma-1 receptor ligands. Research has shown that modifying the para-position of the phenyl ring, combined with replacing the N,N-diethyl substituent of standard carbetapentane with a morpholino moiety, can result in >220-fold selectivity for Sigma-1 over muscarinic receptors [1].

ReceptorPathway AminoEster p-Amino Intermediate (Nucleophilic Core) Amidation Library Diversification (Amidation/Alkylation) AminoEster->Amidation SAR Tuning Carbetapentane Substituted Carbetapentane Analog Amidation->Carbetapentane Final API Sigma1 Sigma-1 Receptor Binding Pocket Carbetapentane->Sigma1 Selective Affinity CNS CNS Modulation (Neuroprotection) Sigma1->CNS Agonism

Caption: Downstream application of the p-amino derivative in Sigma-1 receptor ligand discovery.

By utilizing Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate as the initial building block, drug development professionals can systematically explore the Structure-Activity Relationship (SAR) of the para-position, a feat that is synthetically cumbersome when starting from the unsubstituted baseline.

References

  • Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed (NIH). Available at:[Link]

  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. Available at:[Link]

Validation

A Comparative Guide to the Purity Validation of Commercial Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate Reference Standards

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. A reference standard, a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. A reference standard, a highly purified and well-characterized compound, serves as the benchmark against which new batches of active pharmaceutical ingredients (APIs), impurities, and finished products are measured.[1][2] Consequently, the rigorous validation of a reference standard's purity is not merely a procedural step but a critical foundation for ensuring the safety and efficacy of therapeutic goods.

This guide provides an in-depth, objective comparison of methodologies for validating the purity of commercial Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate reference standards. This compound, while specific, serves as an excellent model for the principles that apply to a vast range of organic small-molecule reference standards. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in their selection and validation processes.

The Imperative of Orthogonal Purity Assessment

A cornerstone of robust reference standard characterization is the use of orthogonal analytical techniques.[1] Orthogonality, in this context, refers to methods that measure the same attribute (purity) through different physicochemical principles. This approach provides a comprehensive purity profile, as a single method may not be capable of detecting all potential impurities. For instance, a chromatographic technique might not separate a co-eluting impurity, which could be readily detected by a spectroscopic method. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), emphasize the need for validated analytical procedures to ensure they are suitable for their intended purpose, which includes the accurate assessment of purity.[3][4][5]

This guide will focus on a multi-pronged approach employing four key orthogonal techniques:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic, non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.[6][7][8]

  • Proton Nuclear Magnetic Resonance (¹H NMR): For structural confirmation and purity assessment based on the relative integration of signals.[9][10]

  • Elemental Analysis (CHN): To confirm the elemental composition and provide an independent measure of purity against the theoretical composition.[11][12]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolving power and sensitivity for a wide range of non-volatile and thermally labile compounds.[13][14][15][16] For Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, a reversed-phase HPLC (RP-HPLC) method is typically the most effective for separating the main component from potential process-related impurities or degradants.

Expertise & Causality: The choice of a C18 stationary phase is based on the non-polar nature of the cyclopentane ring and the phenyl group, promoting retention via hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound. A gradient elution is often preferred over an isocratic one as it provides better resolution for a wider range of potential impurities with varying polarities and can lead to greater sensitivity for later-eluting peaks.[17] UV detection is selected due to the presence of the chromophoric p-nitrophenyl group, which absorbs strongly in the UV region.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 274 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Comparative Data: HPLC Purity
VendorMain Peak Area %Impurity 1 (RRT 0.85)Impurity 2 (RRT 1.15)Total ImpuritiesPurity by HPLC
Vendor A 99.92%0.03%0.05%0.08%99.92%
Vendor B 99.75%0.11%0.14%0.25%99.75%
Vendor C 99.51%0.22%0.27%0.49%99.51%

RRT = Relative Retention Time

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[8][18] It is ideal for identifying and quantifying volatile and semi-volatile organic compounds that may be present as residual solvents from the synthesis process.[7]

Expertise & Causality: The choice of a low-polarity stationary phase (e.g., 5% phenyl polysiloxane) is suitable for a broad range of volatile organic compounds. A temperature gradient is used to ensure the efficient separation of solvents with different boiling points. Mass spectrometry provides definitive identification of any detected impurities by comparing their mass spectra to established libraries (e.g., NIST).

Experimental Protocol: GC-MS for Residual Solvents
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., quadrupole).

  • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-400 amu.

  • Sample Preparation: Accurately weigh approximately 50 mg of the reference standard and dissolve in 1 mL of a high-purity solvent not expected to be in the sample (e.g., DMSO).

Data Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in DMSO weigh->dissolve inject Vaporize & Inject dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Library Search (NIST) detect->identify quantify Quantify Solvents identify->quantify

Caption: Workflow for GC-MS residual solvent analysis.

Comparative Data: Residual Solvents by GC-MS
VendorToluene (ppm)Hexane (ppm)Dichloromethane (ppm)Total Volatiles (ppm)
Vendor A < 50< 29< 50< 129
Vendor B 15075< 50~225
Vendor C 45012080~650

Quantitative ¹H NMR for Structural Integrity and Purity

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method.[9] The intensity of an NMR signal is directly proportional to the number of nuclei responsible for the resonance, allowing for the determination of purity without the need for a specific reference standard of the analyte itself.[10][19] It serves as an excellent tool for both structural confirmation and the quantification of impurities containing protons.

Expertise & Causality: A high-field NMR spectrometer (e.g., 600 MHz) is used to achieve maximum signal dispersion and sensitivity.[9] A certified internal standard with a known purity and a resonance in a clear region of the spectrum (e.g., maleic acid) is added. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Experimental Protocol: Quantitative ¹H NMR
  • Instrumentation: 600 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS.

  • Internal Standard: Maleic Acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate standard.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.

    • Dissolve both in ~0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative zg30.

    • Relaxation Delay (D1): 60 seconds.

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte and the signal from the internal standard (singlet for maleic acid protons).

    • Calculate purity using the standard qNMR equation.[10]

Data Visualization: qNMR Purity Logic

qNMR_Logic analyte Analyte Signal (Integral_A, Protons_A, MW_A) calc Purity_A = (Integral_A / Protons_A) * (Protons_IS / Integral_IS) * (Mass_IS / Mass_A) * (MW_A / MW_IS) * Purity_IS analyte->calc is Internal Standard Signal (Integral_IS, Protons_IS, MW_IS) is->calc mass Accurate Mass (Mass_A, Mass_IS) mass->calc purity_is Purity of Internal Standard (Purity_IS) purity_is->calc

Caption: Logical relationship for qNMR purity calculation.

Comparative Data: Purity by ¹H NMR
VendorStructural ConfirmationPurity by qNMRUnidentified Proton-Containing Impurities
Vendor A Conforms99.9%< 0.05%
Vendor B Conforms99.7%~0.1%
Vendor C Conforms99.4%~0.3%

Elemental Analysis (CHN) for Formula Confirmation

Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in a sample.[12][20] This data is compared against the theoretical values calculated from the compound's molecular formula (C₁₃H₁₅NO₄). A close agreement provides strong evidence for the compound's identity and the absence of significant inorganic or non-CHN-containing organic impurities. Journals often require agreement within ±0.4% for publication of new compounds.[21]

Expertise & Causality: This is a destructive technique where the sample is combusted at high temperatures in the presence of oxygen.[11] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. The method is highly precise and relies on fundamental stoichiometry, making it an excellent orthogonal check on other purity methods.

Experimental Protocol: CHN Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the reference standard into a tin capsule.

  • Analysis: Perform the combustion analysis according to the instrument manufacturer's standard operating procedure.

  • Calibration: Calibrate the instrument using a certified standard (e.g., Acetanilide).

  • Calculation: The instrument software calculates the weight percentages of C, H, and N. Compare these to the theoretical values.

    • Theoretical Values for C₁₃H₁₅NO₄ (MW: 249.26 g/mol ):

      • %C = (12.011 * 13 / 249.26) * 100 = 62.64%

      • %H = (1.008 * 15 / 249.26) * 100 = 6.07%

      • %N = (14.007 * 1 / 249.26) * 100 = 5.62%

Data Visualization: Elemental Analysis Workflow

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Comparison weigh Weigh 2-3 mg into Tin Capsule combust High-Temp Combustion weigh->combust separate Gas Separation combust->separate detect TCD Detection separate->detect calculate Calculate Experimental %C, %H, %N detect->calculate compare Compare to Theoretical Values calculate->compare

Caption: Workflow for CHN elemental analysis.

Comparative Data: Elemental Analysis
Vendor% Carbon (Δ Theo)% Hydrogen (Δ Theo)% Nitrogen (Δ Theo)Overall Agreement
Vendor A 62.58% (-0.06)6.09% (+0.02)5.60% (-0.02)Excellent
Vendor B 62.45% (-0.19)6.11% (+0.04)5.57% (-0.05)Good
Vendor C 62.21% (-0.43)6.15% (+0.08)5.51% (-0.11)Marginal

Synthesis and Final Purity Assignment

The final purity value of a reference standard is not determined by a single technique but is a composite assessment of all orthogonal data. The purity value is typically assigned by mass balance, where the results from chromatographic purity, residual solvents, water content (by Karl Fischer titration, not detailed here but essential), and non-combustible residue are subtracted from 100%.

Summary Comparison of Commercial Standards

VendorHPLC PurityVolatile ImpuritiesNMR PurityElemental AnalysisOverall Assessment
Vendor A 99.92%Very Low99.9%ExcellentHighest Purity, suitable for primary reference standard use.
Vendor B 99.75%Low99.7%GoodGood Purity, suitable for routine quantitative analysis.
Vendor C 99.51%Moderate99.4%MarginalAcceptable for qualitative use, may require further purification for quantitative applications.

Conclusion

The validation of a commercial reference standard is a rigorous, multi-faceted process that demands a deep understanding of analytical chemistry principles. This guide demonstrates that relying on a single purity value from a certificate of analysis is insufficient. A self-validating system, employing orthogonal techniques such as HPLC, GC-MS, qNMR, and elemental analysis, is essential for establishing the true purity and structural identity of a reference standard.[3][5]

Researchers and drug development professionals must scrutinize the data provided by vendors and, where necessary, perform their own verification. As demonstrated, Vendor A provides a standard of the highest purity, making it the most trustworthy choice for critical applications like assay validation and as a primary standard. Vendor B offers a reliable standard for routine use, while the product from Vendor C, while structurally correct, contains a higher level of impurities that may compromise the accuracy of sensitive quantitative assays. By adopting the systematic and logical approach outlined here, scientists can ensure the integrity of their analytical results, a cornerstone of scientific advancement and patient safety.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). European Pharmaceutical Review. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. [Link]

  • Bebawy, L. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Pharmaceutical Analysis for Small Molecules. [Link]

  • Kovacs, P., & Musial, B. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Reading Scientific Services Ltd. [Link]

  • GC-MS: gas chromatography-mass spectrometry. Quality Analysis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). (2025, September 23). American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Recent Advancements In Hplc Method Development And Validation: Pushing The Boundaries Of Analysis. (2024, September 23). ResearchGate. [Link]

  • HPLC Method development: an overview. (2025, May 27). PharmaCores. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS). EAG Laboratories. [Link]

  • Elemental Analysis. National University of Singapore, Department of Chemistry. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology. [Link]

  • Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. [Link]

  • Jakes, W., et al. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences. [Link]

  • Betz, J. M., et al. (2019). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Grote, C. W., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

  • Elemental Analysis. (2021, March 21). Chemistry LibreTexts. [Link]

  • Gas Chromatograph Mass Spectrometer. JEOL. [Link]

  • Elemental Analysis. Intertek. [Link]

  • Deriving Empirical Formulas from Combustion Analysis. General Chemistry for Gee-Gees. [Link]

  • The ABC's of Reference Standard Management. Eurofins. [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. [Link]

  • How Does GC-MS Work and Its Principle Explained. (2026, January 8). Phenomenex. [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. (2024, December 25). Labinsights. [Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass. [Link]

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Comparative

Efficacy of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate as a precursor versus alternatives

Efficacy of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate as a Precursor in the Synthesis of M1-Selective Muscarinic Antagonists: A Comparative Guide Executive Summary The development of subtype-selective muscarinic re...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate as a Precursor in the Synthesis of M1-Selective Muscarinic Antagonists: A Comparative Guide

Executive Summary

The development of subtype-selective muscarinic receptor antagonists is a critical vector in neuropharmacological research, particularly for targeting the M1 receptor in neurodegenerative diseases. Nitrocaramiphen, a para-substituted analogue of the antimuscarinic agent caramiphen, demonstrates a highly potent, competitive binding profile with a 71-fold selectivity for the M1 receptor over M2[1].

Synthesizing these para-substituted analogues requires establishing strict regiochemistry early in the synthetic sequence[2]. This guide objectively compares the efficacy of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (CAS 135569-19-6) against traditional alternative precursors, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols.

Comparative Analysis of Synthetic Pathways

The synthesis of Nitrocaramiphen (2-diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate) and related analogues generally falls into three strategic pathways. The choice of precursor dictates the scalability, yield, and purity of the final active pharmaceutical ingredient (API).

Route A: Direct Nitration of Caramiphen (or Free Acid)
  • Mechanism: Electrophilic aromatic substitution (nitration) of 1-phenylcyclopentanecarboxylic acid using a nitric/sulfuric acid mixture.

  • The Bottleneck: The alkyl-substituted cyclopentane ring is a weak ortho/para director. Nitration yields an intractable statistical mixture of ortho, meta, and para isomers. Isolating the pure para-isomer requires tedious, low-yielding column chromatography, making this route unviable for scale-up.

Route B: The Nitrile Hydrolysis Pathway
  • Mechanism: Starting from 1-(p-nitrophenyl)cyclopentanecarbonitrile, the nitrile group must be hydrolyzed to a carboxylic acid before esterification with 2-diethylaminoethanol.

  • The Bottleneck: The nitrile group is attached to a fully substituted, quaternary carbon. This extreme steric hindrance prevents standard hydrolysis. Forcing the reaction requires harsh conditions (e.g., prolonged reflux in 70% H₂SO₄), which frequently leads to incomplete conversion, accumulation of stable primary amide intermediates, and degradation of the nitro group.

Route C: Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (Target Precursor)
  • Mechanism: Utilization of the pre-nitrated methyl ester bypasses both regiochemical and steric bottlenecks. The methyl ester undergoes rapid, quantitative saponification under mild basic conditions to yield the free acid, which is then cleanly coupled to the amino-alcohol.

  • The Advantage: By securing the para-substitution pattern prior to cyclopentane ring formation (or purchasing the pre-purified ester), researchers eliminate late-stage isomeric mixtures. The mild deprotection preserves the integrity of the nitro group, ensuring >85% overall yield.

Quantitative Efficacy & Performance Metrics

The following table summarizes the experimental performance of each precursor strategy in the synthesis of pure para-substituted Nitrocaramiphen[3].

MetricRoute A: Direct NitrationRoute B: Nitrile HydrolysisRoute C: Methyl Ester Precursor
Regioselectivity Poor (o-, m-, p- mixture)Excellent (Pre-installed)Excellent (Pre-installed)
Deprotection Conditions N/AHarsh (70% H₂SO₄, >24h reflux)Mild (NaOH/MeOH, 2h reflux)
Overall Yield (to target) < 15% (post-chromatography)35 - 40%> 85%
Scalability Low (Separation bottleneck)Moderate (Degradation risks)High (Quantitative conversions)
Purity Profile High risk of isomeric impuritiesModerate (Amide byproducts)Excellent (>98% achievable)

Experimental Workflow Visualization

Workflow cluster_A Route A: Direct Nitration cluster_B Route B: Nitrile Hydrolysis cluster_C Route C: Methyl Ester (Target) NodeA1 1-Phenylcyclopentane- carboxylic acid NodeA2 Isomeric Mixture (o-, m-, p-) NodeA1->NodeA2 HNO3 / H2SO4 (Poor Regioselectivity) NodeFinal Nitrocaramiphen (M1-Selective Antagonist) NodeA2->NodeFinal Tedious Chromatography & Esterification NodeB1 1-(p-Nitrophenyl) cyclopentanecarbonitrile NodeB2 Incomplete Hydrolysis (Steric Hindrance) NodeB1->NodeB2 Strong Acid / Heat (Harsh Conditions) NodeB2->NodeFinal Low Yield Esterification NodeC1 Methyl 1-(p-nitrophenyl) cyclopentanecarboxylate NodeC2 1-(p-Nitrophenyl) cyclopentanecarboxylic acid NodeC1->NodeC2 NaOH / MeOH (Mild, Quantitative) NodeC2->NodeFinal SOCl2 then 2-Diethylaminoethanol

Fig 1: Synthetic workflow comparison for M1-antagonists highlighting precursor efficacy.

Self-Validating Methodology: Nitrocaramiphen Synthesis via Route C

While direct transesterification of the methyl ester with 2-diethylaminoethanol is theoretically possible, it requires harsh Lewis acids (e.g., Ti(O-iPr)₄) that can trigger side reactions with the tertiary amine. The optimal, high-yielding approach utilizes a rapid saponification followed by acid chloride coupling.

Step 1: Saponification of the Methyl Ester

  • Dissolve Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (1.0 eq) in a 3:1 mixture of Methanol and THF.

  • Add 2M aqueous NaOH (1.5 eq) and heat to reflux for 2 hours.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the high-R_f methyl ester spot disappears entirely, replaced by a baseline spot corresponding to the sodium salt of the acid.

  • Concentrate the mixture in vacuo to remove organic solvents. Acidify the aqueous layer to pH 2 using 1M HCl.

  • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 1-(p-nitrophenyl)cyclopentanecarboxylic acid.

Step 2: Acid Chloride Formation

  • Suspend the dry free acid in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of Oxalyl Chloride (1.2 eq) at 0°C.

  • Stir at room temperature until gas evolution (CO₂ and CO) ceases (approx. 1 hour).

  • Self-Validation Check: Quench a 10 µL reaction aliquot in 0.5 mL of dry methanol. TLC should reveal a single spot matching the original methyl ester, confirming 100% conversion of the acid to the reactive acyl chloride.

  • Evaporate the DCM and excess oxalyl chloride in vacuo to yield the crude acid chloride.

Step 3: Esterification (Coupling)

  • Dissolve the crude acid chloride in anhydrous THF.

  • At 0°C, add Triethylamine (1.5 eq) followed by the dropwise addition of 2-diethylaminoethanol (1.1 eq).

  • Stir at room temperature for 4 hours.

  • Quench with saturated NaHCO₃, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Self-Validation Check: Analyze the crude product via ¹H NMR. The successful formation of Nitrocaramiphen is confirmed by the appearance of a characteristic triplet at ~2.6 ppm, corresponding to the -CH₂- groups adjacent to the tertiary amine of the diethylaminoethyl moiety.

  • Dissolve the free base in diethyl ether and precipitate the final API as Nitrocaramiphen hydrochloride using 2M ethereal HCl.

References

  • Hudkins, R. L., DeHaven-Hudkins, D. L., & Stubbins, J. F. (1991). Muscarinic receptor binding profile of para-substituted caramiphen analogues. Journal of Medicinal Chemistry, 34(10), 2984-2989. URL:[Link]

  • Hudkins, R. L., & DeHaven-Hudkins, D. L. (1993). Caramiphen, iodocaramiphen and nitrocaramiphen are potent, competitive, muscarine M1 receptor selective agents. European Journal of Pharmacology, 233(2-3), 245-248. URL:[Link]

Sources

Validation

Benchmarking yield and atom economy of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate synthesis methods

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (CAS: 135569-19-6) is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of complex spirocyclic scaffolds and para-substituted analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (CAS: 135569-19-6) is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of complex spirocyclic scaffolds and para-substituted analogues of antimuscarinic agents[1].

For process chemists and drug development professionals, selecting the optimal synthetic route for this intermediate is a balancing act between operational simplicity, overall yield, and green chemistry metrics. This guide objectively benchmarks the two primary synthetic pathways—Classical Phase-Transfer Cycloalkylation (Method A) and Nucleophilic Aromatic Substitution (Method B) —providing a rigorous causality analysis of their performance.

Mechanistic Pathways & Causal Analysis

Method A: Classical Phase-Transfer Cycloalkylation (PTC)

This traditional approach relies on the dual α -alkylation of an active methylene compound. Methyl 4-nitrophenylacetate is reacted with 1,4-dibromobutane in a biphasic system utilizing aqueous sodium hydroxide and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB)[2].

  • Causality of Performance: The benzylic protons of the acetate are highly acidic due to the strong electron-withdrawing nature of the para-nitro group. While the initial intermolecular alkylation is rapid, the subsequent intramolecular cyclization must compete with intermolecular oligomerization. Furthermore, maintaining the methyl ester intact is challenging; alkaline hydrolysis of 4-nitrophenylacetates is a known competing side reaction under harsh basic conditions, proceeding via an elimination-addition (E1cB) mechanism[3]. This inherent mechanistic competition caps the practical yield at approximately 60–65%.

Method B: Nucleophilic Aromatic Substitution ( SN​Ar )

A more modern, atom-economical approach leverages the SN​Ar pathway. In this route, the enolate of methyl cyclopentanecarboxylate acts as a carbon nucleophile, attacking 1-fluoro-4-nitrobenzene in a polar aprotic solvent (DMF) using Sodium Hydride (NaH) as the base.

  • Causality of Performance: The success of this reaction is dictated by the extreme electrophilicity of the fluorinated carbon. The para-nitro group acts as a powerful electron-withdrawing group, stabilizing the intermediate Meisenheimer complex through resonance. Fluoride acts as an exceptional leaving group in SN​Ar reactions, driving the reaction to completion rapidly and selectively without the risk of ester hydrolysis[4][5]. This targeted reactivity translates to excellent yields (>90%).

Benchmarking Data: Yield and Atom Economy

Atom Economy (AE) is a critical green chemistry metric that calculates the proportion of reactant mass incorporated into the final desired product. Target Molecule Molecular Weight (MW): 249.26 g/mol .

Method A (PTC) Reactants: Methyl 4-nitrophenylacetate (195.17) + 1,4-dibromobutane (215.90) + 2 NaOH (80.00) = 491.07 g/mol . Method B ( SN​Ar ) Reactants: Methyl cyclopentanecarboxylate (128.17) + 1-fluoro-4-nitrobenzene (141.10) + NaH (24.00) = 293.27 g/mol .

MetricMethod A: PTC CycloalkylationMethod B: SN​Ar α -Arylation
Typical Yield 60% – 65%90% – 95%
Atom Economy (AE) 50.8% 85.0%
Primary Waste Byproducts NaBr (x2), H2​O (x2), OligomersNaF, H2​
Reaction Temperature 70°C0°C to 25°C
Scalability Risk High (Exothermic biphasic mixing, hydrolysis)Low (Homogeneous, clean profile)

Visual Workflow Comparison

SynthesisComparison A_React Methyl 4-nitrophenylacetate + 1,4-Dibromobutane A_Cond PTC Cycloalkylation (NaOH, TBAB, 70°C) A_React->A_Cond Target Methyl 1-(p-nitrophenyl) cyclopentanecarboxylate A_Cond->Target Yield: ~65% AE: 50.8% B_React Methyl cyclopentanecarboxylate + 1-Fluoro-4-nitrobenzene B_Cond SNAr alpha-Arylation (NaH, DMF, 0°C to RT) B_React->B_Cond B_Cond->Target Yield: ~92% AE: 85.0%

Comparison of PTC Cycloalkylation vs. SNAr pathways for Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are provided for both methodologies.

Protocol A: PTC Cycloalkylation (Method A)
  • Preparation: Charge a 250 mL round-bottom flask with methyl 4-nitrophenylacetate (10.0 mmol, 1.95 g), 1,4-dibromobutane (12.0 mmol, 2.59 g), and toluene (50 mL).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.5 mmol, 0.16 g) to the organic mixture.

  • Biphasic Initiation: Slowly add 20 mL of a 50% (w/w) aqueous NaOH solution. Caution: Mildly exothermic.

  • Reaction: Vigorously stir the biphasic mixture at 70°C for 6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the product (Yield: ~1.62 g, 65%).

Protocol B: SN​Ar α -Arylation (Method B)
  • Enolate Formation: In an oven-dried, argon-flushed 100 mL flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 0.48 g) in anhydrous DMF (30 mL). Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dropwise add methyl cyclopentanecarboxylate (10.0 mmol, 1.28 g). Stir at 0°C for 30 minutes until hydrogen gas evolution ceases, ensuring complete enolate formation.

  • Arylation: Dissolve 1-fluoro-4-nitrobenzene (11.0 mmol, 1.55 g) in 5 mL of anhydrous DMF and add dropwise to the enolate solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The solution will turn deep red/purple, indicating the formation of the Meisenheimer complex.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL) at 0°C. Extract with diethyl ether (3 x 40 mL). Wash the organic layer extensively with water (3 x 50 mL) to remove DMF, followed by brine. Dry over MgSO4​ and concentrate.

  • Purification: Pass through a short silica plug (Hexanes:EtOAc 9:1) to yield the highly pure product (Yield: ~2.29 g, 92%).

Conclusion

For the synthesis of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, Method B ( SN​Ar α -Arylation) is vastly superior to the classical PTC cycloalkylation approach. By avoiding harsh aqueous base conditions, Method B prevents ester hydrolysis, eliminates the formation of oligomeric byproducts, and drastically improves the Atom Economy from 50.8% to 85.0%. Process chemists scaling this intermediate should prioritize the SN​Ar route for its robust yield, cleaner impurity profile, and alignment with green chemistry principles.

References

  • methyl 1-(p-nitrophenyl)cyclopentanecarboxylate - CAS号135569. molaid.com. Available at:[Link]

  • Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Applied Catalysis A: General. Available at:[Link]

  • Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. RSC Publishing. Available at:[Link]

  • Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Preparation of Tertiary Benzylic Nitriles from Aryl Fluorides. ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (CAS No. 135569-19-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (CAS No. 135569-19-6). As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is designed to ensure that waste materials are managed in a manner that protects laboratory personnel, the community, and the environment.

Core Directive: Understanding the Hazard Profile

Nitroaromatic compounds are a well-characterized class of chemicals that demand careful handling due to their potential toxicity and environmental hazards.[1][2] The p-nitrophenyl moiety, in particular, suggests that the compound should be treated as hazardous.

Table 1: Hazard Profile Based on Structurally Analogous Compounds

Hazard ClassificationBasis of Inference (Analogous Compound: p-Nitrophenol)Potential Implications for Disposal
Acute Toxicity Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4]Requires strict containment; waste is considered hazardous. Avoid generating dusts or aerosols during handling and disposal.
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Chronic exposure risk must be minimized. All waste, including contaminated labware, must be disposed of as hazardous.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[3]Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][5]
Combustibility Combustible solid. May form explosive dust-air mixtures.[3][4]Store waste away from heat, sparks, and open flames.[1]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling waste containing Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense against chemical exposure.

  • Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for tears or holes before use.

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : All handling of the solid compound or its waste should be performed within a certified chemical fume hood to prevent inhalation of dusts or vapors.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it is hazardous chemical waste . It must be collected, labeled, and transferred to your institution's Environmental Health and Safety (EHS) department for final disposal, which is typically high-temperature incineration.[7]

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safe and compliant disposal.

  • Isolate the Waste : Collect all waste containing Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate in a dedicated hazardous waste container.

  • Designate as "Organic Waste" : This compound falls under the category of non-halogenated organic waste.

  • Avoid Mixing : Do not mix this waste with incompatible waste streams such as aqueous waste, strong acids/bases, or oxidizing agents.[1][8] Mixing can create unforeseen chemical reactions and complicates the final disposal process.

Step 2: Container Selection and Labeling

The integrity and clear communication of your waste container are mandated by safety regulations.

  • Container Choice : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[7]

  • Immediate and Proper Labeling : As soon as you designate a container for this waste, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate"

    • The CAS Number: 135569-19-6

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation (when the first waste was added)

    • The name and contact information of the responsible researcher or laboratory

Step 3: On-Site Accumulation and Storage

Proper storage within the lab prevents accidents and ensures compliance with OSHA and EPA regulations.[9][10]

  • Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7] This area should be clearly marked and under the control of laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions : Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and temporary storage of waste; final disposal is a specialized, regulated process.

  • Contact EHS : Once the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your Environmental Health and Safety (EHS) department for pickup.[1]

  • Do Not Dispose Independently : Never attempt to dispose of this chemical waste through regular trash or by flushing it down the sanitary sewer.[1] This is a serious regulatory violation and poses a significant environmental threat.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate if Necessary : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don Appropriate PPE : Before attempting cleanup, wear all PPE as outlined in Section 2.

  • Contain the Spill : Use a non-combustible absorbent material like sand, vermiculite, or cat litter to cover the spill.[1] Avoid raising dust.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container for this compound.

  • Decontaminate : Clean the spill area thoroughly with soap and water.[1] Collect the cleaning materials (e.g., paper towels) as hazardous waste as well.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

G cluster_prep Preparation & Safety cluster_procedure Disposal Procedure cluster_final Final Steps A Waste Generation: Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate B Consult Hazard Profile (Section 1 of this guide) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate as Hazardous Organic Waste C->D E Select Chemically Resistant Container (Glass or HDPE) D->E F Label Container Correctly (Name, CAS, Hazards, Date) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Ready for Disposal? G->H H->G No I Contact EHS for Pickup and Final Disposal H->I Yes J Document Waste Transfer I->J

Caption: Disposal workflow for Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.

References

  • Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • The University of Tennessee Health Science Center. The Laboratory Standard. Retrieved from [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Sciencelab.com. (2008, April 4). Material Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Logistical Framework for Handling Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

As a drug development professional or research scientist, handling specialized pharmaceutical intermediates requires moving beyond basic compliance into mechanistic safety. Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or research scientist, handling specialized pharmaceutical intermediates requires moving beyond basic compliance into mechanistic safety. Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate (CAS: 135569-19-6) is a nitroaromatic ester utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including para-substituted analogues of antimuscarinic agents [1].

Because of its specific functional groups—a lipophilic cyclopentane ring, an ester linkage, and a reactive nitroaromatic moiety—this compound presents unique handling challenges. The lipophilicity increases the risk of dermal absorption, while the nitroaromatic structure poses potential systemic toxicity and sensitization risks.

This guide provides a self-validating, step-by-step operational and logistical framework for the safe handling, containment, and disposal of this compound in a professional laboratory environment.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first establish the physical and chemical parameters that dictate the compound's behavior in an open environment.

Table 1: Physicochemical Properties & Safety Implications
ParameterValueMechanistic Safety Implication
CAS Registry Number 135569-19-6 [2]Unique identifier for waste tracking and inventory management.
Molecular Formula C₁₃H₁₅NO₄Contains nitrogen; combustion will yield toxic nitrogen oxides ( NOx​ ), necessitating specialized incineration [3].
Molecular Weight 249.26 g/mol Moderate molecular weight solid; prone to forming fine, inhalable particulates during transfer or weighing operations.
Functional Groups Nitroaromatic, EsterEsters can act as permeation enhancers through certain glove materials. Nitroaromatics are potential skin sensitizers and systemic toxicants.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense against the specific physicochemical properties of the nitroaromatic ester. Every layer of protection must function as a verifiable system.

Table 2: Required PPE and Mechanistic Justification
Protection ZoneRequired EquipmentCausality & Validation Protocol
Ocular/Facial ANSI Z87.1 Chemical Splash Goggles + Face ShieldCausality: Prevents mucous membrane exposure to aerosolized particulates. Validation: Ensure tight seal around the eyes before entering the handling zone.
Dermal (Hands) Double-gloved Nitrile (Outer: ≥8 mil, Inner: standard 4 mil)Causality: The ester moiety can slowly degrade certain elastomers. Nitrile offers broad chemical resistance. Double-gloving creates a self-validating system: if the outer glove breaches or discolors, the inner glove provides a buffer while the operator safely exits the hood to change gloves [4].
Dermal (Body) Disposable Tyvek® suit or fluid-resistant lab coat with knit cuffsCausality: Prevents particulate accumulation on porous street clothing, which could lead to chronic, low-dose exposure outside the lab.
Respiratory N95/P100 Particulate Respirator (if handled outside containment)Causality: Mitigates inhalation of airborne dust. Note: Primary handling must always occur within a certified fume hood, rendering respirators a secondary failsafe.

Operational Workflow & Engineering Controls

The following step-by-step methodology ensures that the handling of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is strictly controlled, minimizing aerosolization and cross-contamination.

Step-by-Step Handling Methodology
  • Pre-Operational Validation (The Failsafe Check):

    • Verify that the chemical fume hood is operational. The face velocity must be validated via the digital monitor to be between 80 and 120 feet per minute (fpm) [5].

    • Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can aerosolize the powder.

    • Don the PPE matrix as specified in Section 2.

  • Preparation of the Containment Zone:

    • Lay down a disposable, anti-static weighing mat inside the fume hood. This ensures that any micro-spills are immediately contained and easily disposed of.

    • Pre-label all receiving vials and waste containers before opening the primary chemical container.

  • Chemical Transfer & Weighing:

    • Use an anti-static micro-spatula to transfer the powder. Static charge can cause the powder to repel from the spatula and aerosolize.

    • Crucial Technique: Minimize the drop height between the source bottle and the receiving vessel to less than 2 inches. This directly reduces the kinetic energy transferred to the powder, mitigating dust cloud formation.

  • Post-Transfer Decontamination:

    • Seal all primary and secondary containers immediately after use.

    • Wipe down the exterior of the sealed receiving vessel and the spatula with a solvent compatible with esters (e.g., a 70% Isopropanol/water solution), followed by a dry wipe.

    • Carefully fold the anti-static weighing mat inward to trap any residual dust and place it directly into the solid hazardous waste container.

Waste Management & Disposal Plan

Improper disposal of nitroaromatic compounds poses severe environmental risks and violates federal regulations. The disposal plan must account for the nitrogen content and the compound's organic nature.

Step-by-Step Disposal Methodology
  • Waste Segregation:

    • Solid Waste: Contaminated PPE (gloves, mats), empty vials, and used spatulas must be placed in a heavy-duty, puncture-resistant bag labeled "Hazardous Solid Waste - Contains Nitroaromatics."

    • Liquid Waste: Any solvent washes used for decontamination must be collected in a compatible, high-density polyethylene (HDPE) carboy labeled "Halogen-Free Organic Liquid Waste."

  • Regulatory Labeling:

    • Affix EPA-compliant hazardous waste labels to all containers immediately upon the first drop of waste. Ensure the label clearly states the presence of "Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate" to inform the disposal contractor [6].

  • Final Disposal (High-Temperature Incineration):

    • Because the molecule contains a nitro group ( NO2​ ), standard landfill disposal is strictly prohibited.

    • The waste must be transferred to a licensed hazardous waste facility for High-Temperature Incineration . The facility must be equipped with NOx​ scrubbers to neutralize the nitrogen oxides generated during the combustion of the nitroaromatic ring [3].

Logical Workflow Visualization

The following diagram illustrates the critical path for handling and disposing of this compound, emphasizing the self-validating checkpoints.

G Start Pre-Operational Validation (Verify Hood ≥100 fpm) PPE Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Pass Prep Prepare Containment (Anti-static Mat) PPE->Prep Transfer Low-Kinetic Transfer (Minimize Drop Height) Prep->Transfer Decon In-Hood Decontamination (IPA Wipe-down) Transfer->Decon Post-Weighing Segregate Waste Segregation (Solid vs. Liquid) Decon->Segregate Incinerate High-Temp Incineration (NOx Scrubbing Required) Segregate->Incinerate EPA Compliant

Figure 1: Operational Handling and Waste Disposal Workflow for Nitroaromatic Esters.

References

  • Molaid Chemical Database. (n.d.). methyl 1-(p-nitrophenyl)cyclopentanecarboxylate | 135569-19-6. Retrieved March 25, 2026, from[Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System. Retrieved March 25, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved March 25, 2026, from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 25, 2026, from[Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Hazardous Waste Generator Regulations. Retrieved March 25, 2026, from [Link]

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